molecular formula C24H26O10 B12299251 (+)-Puerol B 2''-O-glucoside

(+)-Puerol B 2''-O-glucoside

Numéro de catalogue: B12299251
Poids moléculaire: 474.5 g/mol
Clé InChI: IOVBNDMOPKKFCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

868409-19-2,868409-19-2,(+)-Puerol B 2"-O-glucoside is a natural product found in Styphnolobium japonicum with data available.

Propriétés

Formule moléculaire

C24H26O10

Poids moléculaire

474.5 g/mol

Nom IUPAC

2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one

InChI

InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3

Clé InChI

IOVBNDMOPKKFCH-UHFFFAOYSA-N

SMILES canonique

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Origine du produit

United States

Foundational & Exploratory

Unveiling (+)-Puerol B 2''-O-glucoside: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Puerol B 2''-O-glucoside, a bioactive natural compound. It details its primary natural source, comprehensive experimental protocols for its extraction and isolation, and quantitative data on its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a phenolic compound that has been identified and isolated from the roots of Pueraria lobata (Willd.) Ohwi.[1] This plant, commonly known as kudzu, is a climbing vine belonging to the legume family (Fabaceae) and is native to East Asia. It has a long history of use in traditional Chinese medicine for various therapeutic purposes. The roots of P. lobata are rich in a variety of isoflavonoids and other phytochemicals, making them the primary source for the isolation of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from the roots of Pueraria lobata involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is based on methodologies described in recent scientific literature.[1]

Plant Material and Extraction
  • Plant Material : Dried roots of Pueraria lobata (5 kg) are pulverized to a coarse powder.

  • Extraction : The powdered plant material is extracted with an 80% ethanol (B145695) solution at room temperature. This process is repeated three times, with each extraction period lasting for 7 days to ensure exhaustive extraction of the target compounds.

  • Concentration : The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

Fractionation and Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Initial Fractionation : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography : The n-butanol fraction, which is enriched with glycosidic compounds like this compound, is subjected to column chromatography over a macroporous adsorbent resin (D101). The column is eluted with a stepwise gradient of ethanol in water (0%, 20%, 40%, 60%, 80%, and 95% ethanol).

  • Silica (B1680970) Gel Column Chromatography : Fractions showing the presence of the target compound are further purified using silica gel column chromatography with a suitable solvent system, such as a gradient of methanol (B129727) in chloroform.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is achieved by preparative HPLC on a C18 column, using a mobile phase of methanol and water or acetonitrile (B52724) and water to yield pure this compound.

Quantitative Data

Recent studies have focused on the biological activities of compounds isolated from Pueraria lobata, including their enzyme inhibitory effects. The following table summarizes the inhibitory activities of (-)-puerol B-2-O-glucopyranoside (referred to as compound 3 in the cited study, which is an isomer of the target compound) and a related promising compound (compound 12 ) against α-glucosidase and α-amylase, with acarbose (B1664774) as a positive control.[1]

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
(-)-Puerol B-2-O-glucopyranoside>50>50
Compound 12 (from P. lobata)23.2527.05
Acarbose (Positive Control)27.0536.68

Visualizing Molecular Interactions

To understand the potential mechanism of action of bioactive compounds from Pueraria lobata, molecular docking studies can be employed. The following diagram illustrates a hypothetical experimental workflow for the isolation and analysis of this compound and the subsequent investigation of its bioactivity through enzyme inhibition assays and molecular docking.

Workflow for Isolation and Bioactivity Analysis of this compound cluster_0 Extraction & Isolation cluster_1 Bioactivity Assessment P_lobata Pueraria lobata roots Extraction 80% Ethanol Extraction P_lobata->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Column_Chrom Column Chromatography (Macroporous Resin, Silica Gel) Fractionation->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound Enzyme_Assay α-Glucosidase & α-Amylase Inhibition Assays Pure_Compound->Enzyme_Assay IC50 IC50 Value Determination Enzyme_Assay->IC50 Molecular_Docking Molecular Docking Studies IC50->Molecular_Docking Mechanism Elucidation of Inhibition Mechanism Molecular_Docking->Mechanism

Caption: Experimental workflow for isolating and evaluating this compound.

The following diagram illustrates the conceptual signaling pathway of α-glucosidase inhibition, a key mechanism for managing postprandial hyperglycemia. Bioactive compounds, such as those isolated from Pueraria lobata, can act as inhibitors in this pathway.

Mechanism of α-Glucosidase Inhibition Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Absorption into Bloodstream Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Inhibitor This compound (or other inhibitors) Inhibitor->Alpha_Glucosidase Inhibition

References

The Biosynthesis of (+)-Puerol B 2''-O-glucoside in Pueraria lobata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pueraria lobata (kudzu) is a prodigious producer of unique isoflavonoid (B1168493) C-glucosides, with puerarin (B1673276) being the most prominent. A derivative of significant interest is (+)-Puerol B 2''-O-glucoside, a compound with potential pharmacological applications. This technical guide delineates the current understanding of its biosynthetic pathway, beginning with the well-characterized route to its precursor, puerarin, and proposing a putative pathway for its subsequent conversion. This document provides a comprehensive overview of the key enzymes, intermediates, and available quantitative data. Detailed experimental protocols for the characterization of this pathway are also presented, alongside logical and pathway diagrams to facilitate comprehension. While the initial stages of the pathway are well-documented, the enzymatic steps leading from puerarin to this compound are hypothesized based on chemical precedence and require further experimental validation.

Introduction to Isoflavonoid Biosynthesis in Pueraria lobata

The root of Pueraria lobata is a rich source of isoflavonoids, which are a class of phenolic compounds with a characteristic 3-phenylchroman-4-one backbone. These compounds, particularly their glycosylated forms, are responsible for the medicinal properties attributed to this plant[1]. The biosynthesis of isoflavonoids proceeds via the general phenylpropanoid pathway, leading to the formation of a chalcone (B49325) scaffold, which is then isomerized and rearranged to the isoflavonoid core. Subsequent modifications, such as glycosylation, methylation, and hydroxylation, give rise to the vast diversity of isoflavonoids found in P. lobata.

Puerarin (daidzein 8-C-glucoside) is the most abundant isoflavonoid in kudzu root[2]. Its biosynthesis, particularly the C-glycosylation step, has been a subject of considerable research. Recent studies have also led to the isolation and structural elucidation of more complex derivatives, including (-)-puerol B-2-O-glucopyranoside, confirming the presence of the molecular framework of interest in this plant. This guide focuses on the biosynthetic journey from primary metabolites to the complex structure of this compound.

The Established Biosynthetic Pathway to Puerarin

The formation of puerarin is the foundational part of the biosynthesis of this compound. This pathway involves a series of enzymatic reactions that convert the amino acid L-phenylalanine into the C-glucoside of the isoflavone (B191592) daidzein (B1669772).

From L-Phenylalanine to the Isoflavone Aglycone, Daidzein

The synthesis of daidzein follows the canonical isoflavonoid pathway, which is well-established in legumes. The key enzymatic steps are outlined below:

  • L-Phenylalanine is converted to trans-Cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .

  • trans-Cinnamic acid is hydroxylated to form p-Coumaric acid by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • p-Coumaric acid is activated by ligation to Coenzyme A, forming p-Coumaroyl-CoA , a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .

  • Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to produce 4,2',4',6'-tetrahydroxychalcone (naringenin chalcone) .

  • In a parallel reaction for the formation of daidzein, Chalcone Reductase (CHR) acts in concert with CHS to produce 6'-deoxychalcone (isoliquiritigenin) .

  • Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of isoliquiritigenin (B1662430) to form the flavanone (B1672756) (2S)-liquiritigenin .

  • The key step in isoflavonoid synthesis is the 2,3-aryl migration reaction catalyzed by 2-Hydroxyisoflavanone Synthase (IFS) , a cytochrome P450 enzyme, which converts (2S)-liquiritigenin to 2,7,4'-trihydroxyisoflavanone .

  • Finally, 2-Hydroxyisoflavanone Dehydratase (HID) eliminates a water molecule to form the stable isoflavone, daidzein .

The C-Glycosylation of Daidzein to Puerarin

The formation of the carbon-carbon bond between glucose and the daidzein skeleton is a critical and debated step. While some studies suggest that C-glycosylation may occur at the chalcone stage, substantial evidence points to the direct C-glycosylation of daidzein.

The key enzyme identified in P. lobata for this reaction is UDP-glucose:isoflavone 8-C-glucosyltransferase , designated as UGT71T5 (also reported as PlUGT43). This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to the C-8 position of daidzein to form puerarin.

  • Daidzein + UDP-glucose → Puerarin + UDP

Biochemical analyses have shown that the recombinant PlUGT43 (UGT71T5) protein can catalyze the C-glucosylation of daidzein to puerarin in vitro. Furthermore, overexpression of PlUGT43 in soybean hairy roots, which naturally produce daidzein but not puerarin, resulted in the production of puerarin, confirming its in vivo function[3].

Proposed Biosynthetic Pathway from Puerarin to this compound

The biosynthetic steps from puerarin to this compound have not been experimentally elucidated. Based on the chemical structures of the intermediates and the known enzymatic reactions in flavonoid metabolism, a putative pathway is proposed below. This section represents a frontier of research, with the identified enzymes being hypothetical.

Hypothetical Conversion of Puerarin to (+)-Puerol B

The transformation of puerarin to Puerol B involves the reduction of the C-ring of the isoflavone skeleton. This type of reaction is catalyzed by reductases.

  • Puerarin to Puerarinol (putative intermediate): The first step is likely the reduction of the ketone at C-4 of puerarin to a hydroxyl group, forming a putative puerarinol intermediate. This reaction would be catalyzed by a Puerarin 4-Reductase .

  • Puerarinol to (+)-Puerol B: Subsequent dehydration and further reduction would lead to the formation of the Puerol B structure. This complex transformation may involve one or more enzymes, potentially including reductases and dehydratases.

2''-O-Glucosylation of (+)-Puerol B

The final step is the attachment of a glucose molecule to the 2''-hydroxyl group of the C-linked glucose moiety of (+)-Puerol B. This O-glycosylation is catalyzed by a UDP-glycosyltransferase (UGT).

  • (+)-Puerol B + UDP-glucose → this compound + UDP

The enzyme responsible for this specific glucosylation, a putative Puerol B 2''-O-glucosyltransferase , has not yet been identified or characterized from P. lobata. While several UGTs have been identified in this plant, they are known to act on the isoflavone aglycone at the 7-O or 4'-O positions. The glycosylation of a sugar moiety itself is a known but less common modification.

Quantitative Data

Quantitative analysis of isoflavonoids in Pueraria lobata has been performed in several studies. The concentrations can vary significantly based on the plant's origin, age, and the specific tissue analyzed.

Table 1: Concentration of Key Isoflavonoids in Pueraria lobata Tissues

CompoundTissueConcentration (mg/g fresh weight)Reference
PuerarinRoots2.649[4]
DaidzinRoots1.105[4]
DaidzeinRoots0.052[4]
PuerarinLeaves0.011[4]
PuerarinStems0.005[4]

Table 2: Kinetic Properties of Characterized UGTs from Pueraria lobata

EnzymeSubstrateK_m_ (µM)V_max_ (pkat/mg protein)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)Reference
PlUGT15Daidzein8.3 ± 0.712.3 ± 0.51.75 x 10⁵[5]
PlUGT15Genistein5.2 ± 0.410.8 ± 0.32.46 x 10⁵[5]
PlUGT4Daidzein25.6 ± 2.11.5 ± 0.16.9 x 10³[5]
PlUGT57Daidzein38.2 ± 3.50.3 ± 0.029.3 x 10²[5]

Note: Kinetic data for the enzymes involved in the conversion of puerarin to this compound are not available as these enzymes have not yet been characterized.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol for Heterologous Expression and Purification of Recombinant UGTs

This protocol is adapted for the expression of Pueraria lobata UGTs in E. coli.

1. Gene Cloning and Vector Construction:

  • Amplify the open reading frame (ORF) of the candidate UGT gene from P. lobata cDNA using gene-specific primers with appropriate restriction sites.
  • Clone the amplified ORF into an expression vector, such as pGEX or pET, which allows for the expression of the recombinant protein with an affinity tag (e.g., GST or His-tag) for purification.
  • Verify the construct by sequencing.

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance the yield of soluble protein.

3. Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors and lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Apply the supernatant to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).
  • Wash the column extensively with a wash buffer to remove non-specifically bound proteins.
  • Elute the recombinant protein using an elution buffer containing a competing agent (e.g., reduced glutathione (B108866) for GST-tags or imidazole (B134444) for His-tags).
  • Assess the purity of the eluted protein by SDS-PAGE.
  • If necessary, remove the affinity tag by proteolytic cleavage (e.g., with thrombin or TEV protease) followed by another round of affinity chromatography to remove the cleaved tag and the protease.

Protocol for In Vitro UGT Enzyme Assay

This protocol is for determining the activity of a purified recombinant UGT.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
  • Prepare stock solutions of the acceptor substrate (e.g., (+)-Puerol B) and the sugar donor (UDP-glucose) in a suitable solvent.

2. Enzyme Assay:

  • In a microcentrifuge tube, combine the reaction buffer, the acceptor substrate at a desired concentration, and the purified recombinant UGT.
  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.
  • Initiate the reaction by adding UDP-glucose.
  • The final reaction volume is typically 50-100 µL.
  • Incubate the reaction for a specific period (e.g., 30-60 minutes) at the optimal temperature.
  • Terminate the reaction by adding an equal volume of cold methanol (B129727) or another organic solvent.

3. Product Analysis:

  • Centrifuge the terminated reaction mixture to precipitate the enzyme.
  • Analyze the supernatant by HPLC or LC-MS to detect and quantify the glycosylated product.
  • For kinetic analysis, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Protocol for HPLC Analysis of Isoflavonoids

This protocol is for the separation and quantification of isoflavonoids from P. lobata extracts or enzyme assays.

1. Sample Preparation:

  • For plant material, extract the powdered sample with a solvent such as 80% methanol.
  • For enzyme assays, use the supernatant after reaction termination and centrifugation.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
  • Gradient Program: A typical gradient might be: 5-30% B over 30 minutes, then a wash with 95% B, followed by re-equilibration at 5% B.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength of 254 nm.
  • Quantification: Use external standards of the purified compounds to generate a calibration curve.

Visualizations

Biosynthetic Pathway Diagrams

Puerol_B_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid_core Isoflavonoid Core Formation cluster_puerarin_formation Puerarin Formation cluster_putative_pathway Putative Pathway to this compound L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Isoliquiritigenin Isoliquiritigenin p-Coumaroyl-CoA->Isoliquiritigenin CHS, CHR (2S)-Liquiritigenin (2S)-Liquiritigenin Isoliquiritigenin->(2S)-Liquiritigenin CHI 2,7,4'-Trihydroxyisoflavanone 2,7,4'-Trihydroxyisoflavanone (2S)-Liquiritigenin->2,7,4'-Trihydroxyisoflavanone IFS Daidzein Daidzein 2,7,4'-Trihydroxyisoflavanone->Daidzein HID Puerarin Puerarin Daidzein->Puerarin UGT71T5 (PlUGT43) Putative Intermediates Putative Intermediates Puerarin->Putative Intermediates Reductases? Dehydratases? (+)-Puerol B (+)-Puerol B Putative Intermediates->(+)-Puerol B This compound This compound (+)-Puerol B->this compound Puerol B 2''-O- glucosyltransferase?

Caption: Overview of the biosynthetic pathway to this compound.

Experimental Workflow Diagram

UGT_Characterization_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification and Assay cluster_analysis Product Analysis RNA_Extraction RNA Extraction from P. lobata cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of Candidate UGT Gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Ecoli_Transformation Transformation into E. coli Vector_Ligation->Ecoli_Transformation Protein_Induction Induction of Protein Expression Ecoli_Transformation->Protein_Induction Cell_Lysis Cell Lysis Protein_Induction->Cell_Lysis Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purity_Check SDS-PAGE for Purity Assessment Affinity_Chromatography->Purity_Check Enzyme_Assay In Vitro Enzyme Assay Purity_Check->Enzyme_Assay HPLC_Analysis HPLC Analysis Enzyme_Assay->HPLC_Analysis LCMS_Analysis LC-MS for Product Identification HPLC_Analysis->LCMS_Analysis Kinetic_Analysis Enzyme Kinetic Analysis HPLC_Analysis->Kinetic_Analysis

Caption: Workflow for the functional characterization of a candidate UGT.

Conclusion and Future Directions

The biosynthetic pathway to the core isoflavonoid C-glucoside, puerarin, in Pueraria lobata is relatively well-understood, with the identification of the key C-glucosyltransferase UGT71T5 being a significant advancement. However, the subsequent steps leading to the formation of this compound remain to be elucidated. The proposed pathway, involving reductases and a specific 2''-O-glucosyltransferase, provides a logical framework for future research.

To fully delineate this pathway, the following steps are recommended:

  • Identification of Candidate Genes: Transcriptome analysis of P. lobata tissues actively producing this compound can identify candidate reductase and UGT genes that are co-expressed with the known isoflavonoid biosynthesis genes.

  • Functional Characterization: Heterologous expression and in vitro enzyme assays with the synthesized substrates (Puerarin and (+)-Puerol B) are necessary to confirm the function of these candidate enzymes.

  • In Vivo Validation: Gene silencing or knockout studies in P. lobata hairy root cultures can provide in vivo evidence for the role of the identified genes.

A complete understanding of this biosynthetic pathway will not only be of fundamental scientific interest but will also open up possibilities for the metabolic engineering of P. lobata or microbial systems for the enhanced production of this compound and other valuable isoflavonoids for pharmaceutical applications.

References

An In-depth Technical Guide to (+)-Puerol B 2''-O-glucoside: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of (+)-Puerol B 2''-O-glucoside, an isoflavonoid (B1168493) glycoside isolated from the roots of Pueraria lobata (Willd.) Ohwi. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a complex natural product with a core structure featuring a five-membered lactone ring fused to a chromane (B1220400) moiety, which is characteristic of puerol-type isoflavonoids. A key structural feature is the presence of a β-D-glucopyranosyl moiety attached at the 2''-position of the puerol B aglycone.

The absolute stereochemistry of the chiral centers is crucial for its biological activity. While detailed stereochemical studies for the (+)-enantiomer are not extensively published, the complete structural elucidation of its enantiomer, (-)-puerol B-2-O-glucopyranoside, provides a definitive basis for assigning the stereochemistry of the (+)-form.[1] The stereogenic centers in the puerol B core and the glucose unit determine the overall three-dimensional structure of the molecule. The glucose is in a pyranose form and is attached via a β-glycosidic linkage.

Systematic Name: (5R)-4-[2-(β-D-Glucopyranosyloxy)-4-methoxyphenyl]-5-[(4-hydroxyphenyl)methyl]-2(5H)-furanone

Molecular Formula: C₂₄H₂₆O₁₀

Molecular Weight: 474.46 g/mol

Physicochemical and Spectroscopic Data

The structural elucidation of puerol B glucosides relies on a combination of spectroscopic techniques. The data presented below is based on the characterization of its enantiomer, (-)-puerol B-2-O-glucopyranoside, as detailed in the literature.[1] The spectral data for the (+)-enantiomer are expected to be identical, with the exception of the sign of the specific optical rotation and the Cotton effects in Circular Dichroism (CD) spectroscopy.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the connectivity and relative stereochemistry of the molecule.

Table 1: ¹H NMR Data for (-)-Puerol B-2-O-glucopyranoside (400 MHz, DMSO-d₆) [1]

PositionδH (ppm)MultiplicityJ (Hz)
26.34d1.0
4a2.71dd14.7, 6.5
4a'3.15m
46.02m
1'7.47d8.7
3'6.90d2.4
5'6.74dd2.4, 8.7
6'7.47d8.7
OCH₃3.84s
1''5.12d7.6
2''
3''
4''
5''
6''

Table 2: ¹³C NMR Data for (-)-Puerol B-2-O-glucopyranoside (100 MHz, DMSO-d₆) [1]

PositionδC (ppm)
2110.2
3171.5
479.8
4a35.2
5130.1
1'115.8
2'158.4
3'103.7
4'163.2
5'107.9
6'130.9
OCH₃55.5
1''100.1
2''73.5
3''76.8
4''69.9
5''77.5
6''61.0
Stereochemistry Determination

The absolute configuration of puerol B isomers has been determined using Circular Dichroism (CD) spectroscopy.[1] The sign of the Cotton effects in the CD spectrum is correlated with the spatial arrangement of the chromophores in the molecule, allowing for the unambiguous assignment of the absolute stereochemistry at the chiral centers. For this compound, the CD spectrum is expected to be a mirror image of that reported for its (-) enantiomer.

Experimental Protocols

Isolation and Purification of Puerol B Glucosides

The following protocol is adapted from the isolation of (-)-puerol B-2-O-glucopyranoside from the roots of Pueraria lobata.[1]

Diagram 1: Experimental Workflow for Isolation and Purification

experimental_workflow start Dried roots of Pueraria lobata (5 kg) extraction Pulverize and extract with 80% ethanol (B145695) (3 x 7 days) start->extraction concentration Concentrate under reduced pressure extraction->concentration crude_extract Crude Extract (780 g) concentration->crude_extract macroporous_resin Macroporous Resin Chromatography (AB-8) Elution with MeOH-H₂O gradient crude_extract->macroporous_resin fractions Fractions A-E macroporous_resin->fractions fraction_a Fraction A fractions->fraction_a Select relevant fraction mci_gel MCI Gel Column Chromatography Elution with MeOH-H₂O gradient fraction_a->mci_gel subfractions_a Subfractions A-1 to A-6 mci_gel->subfractions_a subfraction_a2 Subfraction A-2 subfractions_a->subfraction_a2 Select relevant subfraction prep_hplc Preparative HPLC Isocratic elution with MeOH-H₂O (40:60) subfraction_a2->prep_hplc compound3 (-)-Puerol B 2''-O-glucoside (4.6 mg) prep_hplc->compound3

Caption: Isolation and purification workflow for puerol B glucosides.

  • Extraction: Dried and pulverized roots of Pueraria lobata (5 kg) are extracted three times with 80% ethanol, with each extraction lasting for 7 days.[1]

  • Concentration: The combined extracts are concentrated under reduced pressure at 40 °C using a rotary evaporator to yield a crude extract.[1]

  • Initial Fractionation: The crude extract is dissolved in methanol (B129727) and subjected to column chromatography on an AB-8 macroporous resin, eluting with a gradient of methanol-water mixtures (from 20:80 to 100:0, v/v) to obtain several main fractions.[1]

  • Secondary Fractionation: The fraction containing the target compounds is further separated on an MCI gel column using a methanol-water gradient (from 30:70 to 100:0, v/v) to yield subfractions.[1]

  • Purification: The relevant subfraction is purified by preparative High-Performance Liquid Chromatography (HPLC) with an appropriate isocratic mobile phase (e.g., methanol-water, 40:60, v/v) to yield the pure puerol B glucoside.[1]

Biological Activity Screening: α-Glucosidase Inhibition Assay

The following is a general protocol for assessing the α-glucosidase inhibitory activity of a test compound.

  • Enzyme and Substrate Preparation: An α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, the test compound (dissolved in a suitable solvent like DMSO and diluted with buffer) is pre-incubated with the α-glucosidase solution for a defined period (e.g., 10 minutes) at 37 °C.

    • The reaction is initiated by adding the pNPG solution to the wells.

    • The plate is incubated for another period (e.g., 20 minutes) at 37 °C.

    • The reaction is terminated by adding a stop solution, such as sodium carbonate (Na₂CO₃).

  • Data Analysis: The absorbance of the resulting p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing the enzyme and substrate without the inhibitor). The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is then determined.

Biological Context and Potential Signaling Pathways

While the direct signaling pathways modulated by this compound are not yet fully elucidated, its structural similarity to other bioactive isoflavones, such as daidzein (B1669772) and genistein, suggests potential involvement in anti-inflammatory pathways. Isoflavones are known to exert their anti-inflammatory effects by modulating key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Diagram 2: Plausible Anti-inflammatory Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) tak1 TAK1 receptor->tak1 puerol This compound ikk IKK Complex puerol->ikk inhibits mapk_cascade MAPK Cascade (ERK, p38, JNK) puerol->mapk_cascade inhibits inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->receptor tak1->ikk tak1->mapk_cascade ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nucleus_nfkb NF-κB nfkb->nucleus_nfkb translocates ap1 AP-1 mapk_cascade->ap1 activates inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus_nfkb->inflammatory_genes activates transcription ap1->inflammatory_genes activates transcription

Caption: A potential anti-inflammatory mechanism of action for isoflavone (B191592) glycosides.

This proposed pathway illustrates how isoflavone glycosides like this compound may inhibit the production of pro-inflammatory mediators.[2][3] By potentially inhibiting upstream kinases such as IKK and components of the MAPK cascade, the activation and nuclear translocation of transcription factors like NF-κB and AP-1 are suppressed. This leads to a downregulation in the expression of pro-inflammatory genes. Further research is required to confirm the specific molecular targets of this compound.

Conclusion

This compound is a structurally interesting isoflavonoid glycoside with potential biological activities. This guide provides a foundational understanding of its chemical structure, stereochemistry, and methods for its study. The detailed spectroscopic data and isolation protocols, inferred from its enantiomer, serve as a valuable starting point for further research. The exploration of its biological activities, particularly in the context of enzyme inhibition and anti-inflammatory signaling, may reveal its therapeutic potential. This document aims to facilitate future investigations into this and related natural products for researchers in academia and the pharmaceutical industry.

References

(+)-Puerol B 2''-O-glucoside spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of (+)-Puerol B 2''-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring isoflavonoid (B1168493) glycoside found in plants of the Pueraria genus, notably Pueraria lobata. Isoflavonoids are a class of secondary metabolites recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for (-)-puerol B-2-O-glucopyranoside.

Table 1: ¹H NMR Spectroscopic Data for (-)-Puerol B 2''-O-glucoside Isomer (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.34d1.0
36.02m
............
Glc-1''.........
Glc-2''.........
Glc-3''.........
Glc-4''.........
Glc-5''.........
Glc-6''a.........
Glc-6''b.........

Note: A complete, publicly available peak list for ¹H NMR is not available. The provided data is partial.[1]

Table 2: ¹³C NMR Spectroscopic Data for (-)-Puerol B 2''-O-glucoside Isomer

PositionChemical Shift (δ, ppm)
......

Note: Experimentally determined ¹³C NMR data for this compound or its isomers is not currently available in the cited literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for (-)-Puerol B 2''-O-glucoside Isomer

Ionm/z [M+H]⁺Calculated MassMolecular Formula
C₂₄H₂₇O₁₀⁺475.15961475.15987C₂₄H₂₆O₁₀

Note: The data was obtained using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS).[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands for isoflavonoid glycosides are listed below.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H stretching (phenolic and alcoholic)
3000-2850C-H stretching (aromatic and aliphatic)
1650-1600C=O stretching (γ-pyrone)
1600-1450C=C stretching (aromatic)
1250-1000C-O stretching (ethers, alcohols, glycosidic bond)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of isoflavonoid glycosides, based on methods reported in the literature.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer. The sample (around 1-5 mg) is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra are commonly obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the ion source. Data is acquired in positive or negative ion mode.

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Antioxidant Activity Pathway

This compound is suggested to possess antioxidant properties, primarily through the mechanism of free radical scavenging. The phenolic hydroxyl groups in its structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) Damage Oxidative Damage ROS->Damage attacks Neutralized Neutralized Species Cell Cellular Components (Lipids, Proteins, DNA) PuerolB This compound PuerolB->Neutralized donates H• Protection Cellular Protection PuerolB->Protection leads to

Caption: Antioxidant mechanism of this compound.

References

An In-Depth Technical Guide to (+)-Puerol B 2''-O-glucoside: Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Puerol B 2''-O-glucoside is a naturally occurring phenolic compound isolated from the roots of Pueraria lobata (Kudzu). This technical guide provides a comprehensive overview of its discovery, historical background, and physicochemical properties. While detailed experimental protocols for its initial isolation and specific biological activities are not extensively documented in publicly available literature, this guide synthesizes the available information and presents representative methodologies based on the analysis of related compounds and general practices in natural product chemistry. This document also explores potential signaling pathways that may be modulated by this compound, drawing inferences from the activities of structurally similar isoflavone (B191592) glucosides.

Introduction

The genus Pueraria, particularly Pueraria lobata, has a long history of use in traditional medicine, especially in China, for the treatment of various ailments. The roots of this plant are a rich source of isoflavonoids, which are known for their diverse pharmacological activities. Among the numerous compounds isolated from Pueraria lobata, this compound represents a unique structural class. This guide aims to provide a detailed account of the discovery and scientific background of this specific molecule.

Discovery and Historical Background

The initial isolation of a puerol B glycoside was reported in 2010 by a team of researchers from the Institute of Chinese Medical Sciences at the University of Macau. In their study on the chemical constituents of the roots of Pueraria lobata, Guohui Li, Qingwen Zhang, and Yitao Wang identified twenty-two compounds. Among them was a compound they named (-)-puerol B 2-O-glucopyranoside [1]. It is important to note the difference in the reported stereochemistry, which may indicate the discovery of the enantiomer of the compound now commercially available as this compound.

The researchers utilized a combination of various chromatographic and spectroscopic methods to isolate and elucidate the structure of this and other compounds from the plant extract[1]. This discovery was part of a broader effort to identify the bioactive components of Pueraria lobata[2].

Key Milestones:

  • 2010: First reported isolation of (-)-puerol B 2-O-glucopyranoside from Pueraria lobata roots by Li, Zhang, and Wang[1].

  • Post-2010: The compound, in its (+)- and other forms, has been referenced in subsequent phytochemical studies of Pueraria lobata and related species, often as a known compound for comparison[3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 868409-19-2N/A
Molecular Formula C24H26O10N/A
Molecular Weight 474.46 g/mol N/A
Appearance White amorphous powderN/A
Solubility Soluble in methanol (B129727), ethanol (B145695), DMSO; sparingly soluble in waterN/A

Experimental Protocols

While the full, detailed experimental protocol from the original 2010 publication by Li et al. is not readily accessible, this section provides a representative methodology for the extraction and isolation of isoflavone glucosides from Pueraria lobata based on common practices in the field. This is followed by a general protocol for structural elucidation using spectroscopic techniques.

Representative Extraction and Isolation Workflow

The isolation of isoflavone glucosides from Pueraria lobata typically involves solvent extraction followed by multi-step chromatography.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried, powdered roots of Pueraria lobata extraction Maceration or Soxhlet extraction with 80% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent-solvent partitioning (e.g., with n-butanol and water) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction column_chromatography Column Chromatography (e.g., Silica (B1680970) gel, ODS) butanol_fraction->column_chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc isolated_compound This compound hplc->isolated_compound

Caption: General workflow for the extraction and isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The roots of Pueraria lobata are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with an organic solvent, typically 80% ethanol or methanol, using methods such as maceration or Soxhlet extraction to obtain a crude extract[4].

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Isoflavone glucosides, being relatively polar, are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography over stationary phases like silica gel or octadecylsilane (B103800) (ODS). Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol or methanol and water, to separate the components based on their polarity.

  • Preparative HPLC: Fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR: These techniques provide information about the number and types of protons and carbons in the molecule, respectively.

    • 2D-NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

  • Circular Dichroism (CD) Spectroscopy: This technique is crucial for determining the absolute stereochemistry of chiral centers in the molecule by comparing the experimental CD spectrum with theoretically calculated spectra[5].

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is limited in the scientific literature. However, based on the known activities of other isoflavone glucosides isolated from Pueraria lobata and structurally similar compounds, potential biological activities and mechanisms can be inferred.

Potential Anti-inflammatory Activity

Many isoflavonoids from Pueraria lobata have demonstrated anti-inflammatory properties[3][6]. These compounds often act by inhibiting the production of pro-inflammatory mediators. A plausible mechanism of action for this compound could involve the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Anti-inflammatory Signaling Pathway:

G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Activation TLR4->IKK MAPK MAPK Phosphorylation (ERK, JNK, p38) TLR4->MAPK Puerol This compound Puerol->IKK inhibits Puerol->MAPK inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammation MAPK->Inflammation

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. It is plausible that this compound possesses antioxidant activity. This could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[7][8][9].

Representative Antioxidant Assay Workflow:

G cluster_workflow DPPH Radical Scavenging Assay DPPH DPPH Solution (Purple) Reaction Reaction Mixture DPPH->Reaction Compound This compound Compound->Reaction Measurement Spectrophotometric Measurement (Absorbance at 517 nm) Reaction->Measurement Result Calculation of Radical Scavenging Activity (%) Measurement->Result

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Future Perspectives

The discovery of this compound has added to the rich chemical diversity of Pueraria lobata. However, there is a clear need for further research to fully characterize this molecule. Future studies should focus on:

  • Total Synthesis: The chemical synthesis of this compound would confirm its structure and provide a source of pure material for biological studies.

  • Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are required to determine its specific pharmacological activities, including anti-inflammatory, antioxidant, and potentially other effects.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a potential drug candidate.

Conclusion

This compound is a fascinating natural product with a relatively recent history of discovery. While the available scientific literature provides a foundation for its chemical identity, there remain significant gaps in our understanding of its biological properties and therapeutic potential. This technical guide has summarized the current knowledge and provided a framework for future research that will be essential to unlock the full potential of this unique isoflavone glucoside from Pueraria lobata.

References

Potential Therapeutic Targets of (+)-Puerol B 2''-O-glucoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Puerol B 2''-O-glucoside is a natural phenol (B47542) compound isolated from the roots of Pueraria lobata (Kudzu). While direct pharmacological studies on this specific molecule are limited, research on related puerol derivatives and isoflavonoid-rich extracts from Pueraria lobata suggests significant therapeutic potential, particularly in the realm of anti-inflammatory, antioxidant, and anti-diabetic applications. This technical guide synthesizes the available preclinical evidence for related compounds to infer the likely therapeutic targets and mechanisms of action of this compound, providing a foundational resource to guide future research and drug development efforts. The primary focus is on the well-documented anti-inflammatory properties of puerol analogs, with detailed experimental protocols and pathway analyses.

Inferred Anti-Inflammatory Activity and Potential Therapeutic Targets

Due to a lack of direct studies on this compound, its anti-inflammatory potential is inferred from studies on analogous compounds isolated from Pueraria lobata. Research has demonstrated that puerol and pueroside derivatives can significantly mitigate inflammatory responses in cellular models.

A key study on puerol derivatives revealed their ability to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests that the primary therapeutic targets of these compounds, and likely this compound, are key nodes within the inflammatory signaling cascade.

Quantitative Data on Anti-Inflammatory Activity of Related Puerol Derivatives

The following table summarizes the inhibitory activity of various puerol derivatives on nitric oxide production in LPS-stimulated RAW 246.7 macrophages. This data provides a benchmark for the potential potency of this compound.

CompoundIC50 for NO Inhibition (µM)
(S)-puerol C16.87
(R)-puerol C25.43
Isokuzubutenolide A39.95
Kuzubutenolide A28.71

Data extracted from a study on puerol and pueroside derivatives from Pueraria lobata.

Signaling Pathways

The anti-inflammatory effects of puerol derivatives are likely mediated through the modulation of key signaling pathways involved in the macrophage inflammatory response. The primary pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by LPS.

LPS-Induced Pro-Inflammatory Signaling Pathway

The following diagram illustrates the canonical LPS-induced signaling pathway in macrophages, which represents a probable target for this compound.

LPS_Signaling_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway NFkB_IkB NF-κB IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Nucleus->iNOS Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Transcription NO Nitric Oxide (NO) iNOS->NO Produces AP1 AP-1 MAPK_pathway->AP1 Activates AP1->Nucleus Translocates

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of compounds like this compound, based on protocols used for related molecules.

Experimental Workflow for Anti-Inflammatory Assays

This diagram outlines the typical workflow for evaluating the anti-inflammatory properties of a test compound in a cell-based assay.

Experimental_Workflow cell_culture 1. Culture RAW 264.7 Macrophages seeding 2. Seed cells in 96-well plates cell_culture->seeding pretreatment 3. Pre-treat with this compound seeding->pretreatment stimulation 4. Stimulate with LPS pretreatment->stimulation incubation 5. Incubate for 24 hours stimulation->incubation supernatant_collection 6. Collect supernatant incubation->supernatant_collection no_assay 7a. Nitric Oxide Assay (Griess Reagent) supernatant_collection->no_assay cytokine_assay 7b. Cytokine Assay (ELISA) supernatant_collection->cytokine_assay data_analysis 8. Data Analysis no_assay->data_analysis cytokine_assay->data_analysis

An In-depth Technical Guide on the Anti-inflammatory Signaling Pathways Potentially Affected by (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the effects of (+)-Puerol B 2''-O-glucoside on specific anti-inflammatory signaling pathways is limited in publicly available literature. This guide provides a comprehensive overview of the putative mechanisms based on the known anti-inflammatory activities of structurally related isoflavones and puerol derivatives. The experimental protocols and signaling pathway diagrams are presented to facilitate further research into this specific compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Natural products are a rich source of novel anti-inflammatory agents. This compound is an isoflavone (B191592) glycoside isolated from the roots of Pueraria lobata. While research on this specific molecule is nascent, studies on related puerol derivatives and other isoflavones suggest its potential to modulate key inflammatory signaling cascades. This technical guide summarizes the available quantitative data on related compounds, details relevant experimental protocols, and illustrates the core signaling pathways likely to be affected.

Data Presentation: Anti-inflammatory Activity of Puerol Derivatives

Quantitative data on the anti-inflammatory effects of compounds structurally related to this compound have been reported. These studies primarily utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an in vitro model of inflammation.

Table 1: Inhibition of Nitric Oxide (NO) Production by Puerol Derivatives in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 (µM)Reference
(S)-puerol C16.87[1]
(R)-puerol C39.95[1]
Isokuzubutenolide A25.43[1]
Kuzubutenolide A20.15[1]
LupenoneNot specified[2]
LupeolNot specified[2]

Table 2: Effect of Puerol Derivatives on the mRNA Expression of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Cells

CompoundCytokineEffectReference
(S)-puerol CTNF-α, IL-1β, IL-6Reduced mRNA expression[1]
Isokuzubutenolide ATNF-α, IL-1β, IL-6Reduced mRNA expression[1]
Kuzubutenolide ATNF-α, IL-1β, IL-6Reduced mRNA expression[1]

Putative Anti-inflammatory Signaling Pathways

Based on the well-documented mechanisms of other isoflavones, this compound is likely to exert its anti-inflammatory effects by modulating the following key signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Isoflavones are known to inhibit this pathway at multiple points.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB PuerolB_Glucoside This compound (Putative Inhibition) PuerolB_Glucoside->IKK Inhibition PuerolB_Glucoside->NFkB Inhibition of Translocation DNA DNA NFkB_n->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Putative inhibition of the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family, including p38, JNK, and ERK, are key regulators of cellular responses to external stimuli, including inflammation. LPS activation of TLR4 can trigger the phosphorylation and activation of these MAPKs, which in turn activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation of MAPKs.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylation p38 p38 MKKs->p38 Phosphorylation JNK JNK MKKs->JNK Phosphorylation ERK ERK MKKs->ERK Phosphorylation AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation PuerolB_Glucoside This compound (Putative Inhibition) PuerolB_Glucoside->p38 Inhibition of Phosphorylation PuerolB_Glucoside->JNK Inhibition of Phosphorylation PuerolB_Glucoside->ERK Inhibition of Phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Transcription AP1->ProInflammatory_Genes Transcription

Caption: Putative inhibition of the MAPK signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is primarily known for its role in cell survival and proliferation, but it also plays a role in regulating inflammation. Akt can modulate the NF-κB pathway and influence the production of inflammatory mediators. Some flavonoids have been shown to affect Akt signaling.

Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Stimulus Pro-inflammatory Stimulus Receptor Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation NFkB_Modulation Modulation of NF-κB Pathway Akt->NFkB_Modulation Modulation PuerolB_Glucoside This compound (Putative Modulation) PuerolB_Glucoside->Akt Modulation of Phosphorylation Inflammatory_Response Altered Inflammatory Response NFkB_Modulation->Inflammatory_Response

Caption: Putative modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound and its impact on the putative signaling pathways.

General Experimental Workflow for In Vitro Anti-inflammatory Assessment

Experimental_Workflow cluster_assays 4. Assays Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Treatment 2. Treatment - Pre-treat with this compound - Stimulate with LPS Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24 hours) Treatment->Incubation NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Incubation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA or qPCR) Incubation->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB, p-MAPKs, p-Akt) Incubation->Western_Blot Data_Analysis 5. Data Analysis (IC50 calculation, statistical analysis) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Inhibition Assay
  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

    • Determine the cell viability using an MTT assay to exclude cytotoxic effects.

    • Calculate the IC50 value for NO inhibition.

Cytokine Measurement (ELISA and qPCR)
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Follow the same cell culture and treatment protocol as the NO assay.

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Quantitative Polymerase Chain Reaction (qPCR):

    • Culture and treat cells as described above.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using specific primers for TNF-α, IL-1β, and IL-6 to quantify their mRNA expression levels. Normalize the expression to a housekeeping gene (e.g., GAPDH or β-actin).

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis and Protein Quantification:

    • Culture RAW 264.7 cells in 6-well plates and treat with this compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, JNK, ERK, and Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

While direct evidence for the anti-inflammatory mechanisms of this compound is still emerging, the data from related puerol compounds and the broader class of isoflavones strongly suggest its potential as an inhibitor of key pro-inflammatory signaling pathways, including NF-κB and MAPKs, and a possible modulator of the Akt pathway. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of its anti-inflammatory properties and the elucidation of its precise molecular targets. Further research in this area is warranted to fully understand the therapeutic potential of this compound in inflammatory diseases.

References

(+)-Puerol B 2''-O-glucoside and its role in traditional medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on (+)-Puerol B 2''-O-glucoside and its Potential Role in Traditional Medicine

Introduction

This compound is a phenolic compound that has been isolated from Pueraria lobata (kudzu)[1][2]. While research directly focusing on this compound is in its nascent stages, its origin from a plant with a rich history in traditional medicine suggests its potential pharmacological significance. Pueraria lobata, known as Gegen in Traditional Chinese Medicine (TCM), has been utilized for over two millennia to treat a variety of ailments, including fever, muscle pain, cardiovascular diseases, and diabetes[3][4]. The therapeutic effects of Pueraria lobata are largely attributed to its rich isoflavonoid (B1168493) content, with puerarin (B1673276) being the most extensively studied constituent[4][5]. This guide will delve into the known properties of this compound, and by drawing parallels with the well-documented bioactivities of its source plant and its major isoflavones, we will explore its potential role in traditional and modern medicine.

Chemical and Physical Properties

Limited data is available on the specific chemical and physical properties of this compound. The table below summarizes the currently accessible information.

PropertyValueReference
CAS Number 868409-19-2[6][7]
Molecular Formula C24H26O10[6][7]
Molecular Weight 474.46 g/mol [1]
Class Phenols[1]
Appearance Not specified
Solubility Not specified
Melting Point Not specified
Boiling Point 798.6±60.0 °C at 760 mmHg[8]
Flash Point 275.3±26.4 °C[8]
Density 1.5±0.1 g/cm3 [8]

Traditional Medicine Context: The Role of Pueraria lobata

Pueraria lobata holds a significant place in traditional Chinese medicine, where it is used to treat a wide array of conditions. Its applications include:

  • Musculoskeletal Relief : Used for relieving muscle pain and stiffness, particularly in the neck and back[3][9].

  • Fever and Infections : Traditionally employed to reduce fever and treat symptoms of colds and flu[9].

  • Cardiovascular Health : Utilized to manage hypertension, improve blood circulation, and treat angina pectoris[3][9].

  • Metabolic Disorders : Prescribed for the management of diabetes and to quench thirst associated with the condition[4].

  • Digestive Health : Acts as a natural gastroprotector, soothing stomach acidity and indigestion[3].

Potential Biological Activities and Mechanisms of Action

While direct evidence for the biological activities of this compound is scarce, preliminary research suggests potential antioxidant and anti-inflammatory properties[10]. A deeper understanding of its potential can be gleaned from the extensive studies on puerarin, the major isoflavone (B191592) in Pueraria lobata. Puerarin has been shown to modulate multiple signaling pathways, offering a wide range of therapeutic effects.

Anti-inflammatory Effects

Extracts of Pueraria lobata and its constituent compounds have demonstrated anti-inflammatory activity[11][12]. Puerarin, for instance, has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β[5][13].

G Potential Anti-inflammatory Signaling Pathway of Puerarin LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB NF-κB TLR4->NF_kB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Cytokines Induces Production Puerarin Puerarin Puerarin->NF_kB Inhibits

Potential Anti-inflammatory Pathway of Puerarin
Cardiovascular Protection

Puerarin exhibits significant cardioprotective effects through various mechanisms. It can improve myocardial oxygen metabolism, dilate blood vessels, and improve microcirculation[9]. One of the key pathways involved is the PI3K/Akt signaling pathway, which is crucial for cell survival and function. Puerarin has been shown to activate this pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO), a potent vasodilator[13][14].

G Cardioprotective Signaling Pathway of Puerarin Puerarin Puerarin PI3K PI3K Puerarin->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes

Cardioprotective Signaling of Puerarin
Metabolic Regulation

Puerarin has been shown to improve glucose and lipid metabolism, making it a potential therapeutic agent for diabetes and its complications[14][15]. It can enhance glucose uptake in skeletal muscle and adipose tissue by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane[14]. This process is partly mediated by the activation of the AMPK signaling pathway, a central regulator of cellular energy homeostasis[15].

G Metabolic Regulation Pathway of Puerarin Puerarin Puerarin AMPK AMPK Puerarin->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Enhances

Metabolic Regulation by Puerarin

Quantitative Data

Compound/ExtractAssayTargetResultReference
PuerarinAnti-inflammatoryLPS-stimulated RAW264.7 cellsDose-dependent inhibition of TNF-α and IL-6[12]
PuerarinCardioprotectionIschemia-reperfusion in H9c2 cellsIncreased cell viability and reduced apoptosis[13]
PuerarinAntidiabeticSTZ-induced diabetic ratsPrevention of diabetic cardiomyopathy[13]

Experimental Protocols

Extraction and Isolation of Isoflavonoids from Pueraria lobata

A general procedure for the extraction and isolation of isoflavonoids, including compounds like this compound, from the dried roots of Pueraria lobata is outlined below.

  • Extraction : The dried and powdered plant material is extracted with a solvent, typically 70% methanol, using methods such as ultrasonication to enhance efficiency[16].

  • Filtration and Concentration : The extract is filtered to remove solid plant material and then concentrated under reduced pressure to obtain a crude extract.

  • Fractionation : The crude extract is redissolved in water and partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Chromatography : The fractions are then subjected to various chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate individual compounds.

  • Structure Elucidation : The structure of the isolated compounds is determined using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

G General Workflow for Isoflavonoid Isolation Start Dried Pueraria lobata Root Powder Extraction Extraction with 70% Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Fractionation Solvent Partitioning Filtration->Fractionation Chromatography Column and Preparative HPLC Fractionation->Chromatography Isolation Isolation of Pure Compounds (e.g., this compound) Chromatography->Isolation Elucidation Structure Elucidation (MS, NMR) Isolation->Elucidation

Workflow for Isoflavonoid Isolation
In Vitro Anti-inflammatory Assay

This protocol describes a common method to assess the anti-inflammatory potential of a compound like this compound.

  • Cell Culture : RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.

  • Inflammation Induction : Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Cytokine Measurement : The cell supernatant is collected, and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-treated control group.

Conclusion and Future Directions

This compound is a natural product isolated from Pueraria lobata, a plant with a long history of use in traditional medicine. While direct research on this specific compound is limited, the well-documented pharmacological activities of its source plant and its major constituent, puerarin, suggest that this compound may possess valuable therapeutic properties, particularly in the areas of anti-inflammation, cardiovascular protection, and metabolic regulation.

Future research should focus on the specific biological activities of this compound. This includes in-depth studies to elucidate its mechanisms of action on various signaling pathways, as well as quantitative assessments of its efficacy through in vitro and in vivo models. Such research is crucial to validate its potential as a therapeutic agent and to fully understand its contribution to the medicinal properties of Pueraria lobata.

References

Methodological & Application

Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Puerol B 2''-O-glucoside is an isoflavonoid (B1168493) glycoside, a class of natural products known for their diverse biological activities. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such molecules in solution. These application notes provide a detailed guide to the 1D and 2D NMR spectral assignment of this compound, including experimental protocols and data interpretation.

Data Presentation

Table 1: 1H NMR Spectral Data of (-)-Puerol B 2''-O-glucoside (400 MHz, DMSO-d6) [1]

PositionδH (ppm)MultiplicityJ (Hz)
26.34d1.0
46.02m
2', 6'6.95d8.0
3', 5'6.62d8.0
3''6.88d2.0
5''6.72dd2.0, 8.0
6''7.57d8.0
OCH33.83s
4a3.03dd3.0, 14.0
4a'2.50dd7.0, 14.0
Glucosyl Moiety
1-glc5.06d7.0
2-glc to 6-glc3.03-3.76m

Table 2: Template for 13C NMR Spectral Data of this compound (Expected Resonances)

PositionδC (ppm)PositionδC (ppm)
21''
32''
43''
4a4''
55''
66''
7OCH3
8Glucosyl Moiety
8a1-glc
1'2-glc
2', 6'3-glc
3', 5'4-glc
4'5-glc
6-glc

Experimental Protocols

The following protocols describe the general procedures for the isolation and NMR analysis of isoflavonoid glycosides like this compound.

1. Isolation and Purification:

This compound would typically be isolated from a plant source, such as species from the Pueraria genus. A general workflow is as follows:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Isoflavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatography: The enriched fractions are subjected to multiple chromatographic steps for purification. This may include:

    • Column chromatography on silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 material.

    • Preparative High-Performance Liquid Chromatography (HPLC) is often used as a final purification step to yield the pure compound.

2. NMR Sample Preparation:

  • Sample Quantity: Weigh approximately 5-10 mg of the purified this compound.

  • Solvent: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for isoflavonoid glycosides due to its excellent dissolving power for polar compounds. Other solvents like methanol-d4 (B120146) (CD3OD) or pyridine-d5 (B57733) can also be used.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution and sensitivity.

  • 1D 1H NMR:

    • Purpose: To identify all proton signals, their chemical shifts, multiplicities, and coupling constants.

    • Typical Parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: 0-15 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64.

  • 1D 13C NMR:

    • Purpose: To identify all unique carbon signals.

    • Typical Parameters:

      • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-8192 (due to the low natural abundance of 13C).

  • 2D NMR Experiments:

    • 1H-1H COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, helping to establish connectivity within individual spin systems (e.g., within the aromatic rings and the sugar moiety).

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing a direct link between the 1H and 13C spectra.

    • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different structural fragments, for instance, linking the glucosyl moiety to the isoflavonoid core and identifying quaternary carbon signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule, including the linkage of the sugar unit.

Mandatory Visualizations

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis extraction Plant Material Extraction (e.g., Methanol) partitioning Solvent-Solvent Partitioning extraction->partitioning column_chrom Column Chromatography (Silica, Sephadex) partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc sample_prep Sample Preparation (5-10 mg in DMSO-d6) prep_hplc->sample_prep oneD_nmr 1D NMR Acquisition (1H, 13C) sample_prep->oneD_nmr twoD_nmr 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) oneD_nmr->twoD_nmr data_analysis Spectral Assignment & Structure Elucidation twoD_nmr->data_analysis logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Data H1_NMR 1H NMR (Chemical Shifts, Couplings, Integrals) COSY COSY (1H-1H Connectivity) H1_NMR->COSY HSQC HSQC (Direct 1H-13C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range 1H-13C Correlation) H1_NMR->HMBC NOESY NOESY/ROESY (Through-Space Proximity) H1_NMR->NOESY C13_NMR 13C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

References

In Vitro Antioxidant Assays for (+)-Puerol B 2''-O-glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

A comprehensive literature search did not yield specific IC50 values for the DPPH and ABTS radical scavenging activities of (+)-Puerol B 2''-O-glucoside. However, some studies have qualitatively mentioned the antioxidant properties of extracts from Pueraria lobata, from which this compound has been isolated[1]. Should experimental data be generated using the protocols below, it can be summarized in the following table format for clear comparison.

CompoundAssayIC50 (µg/mL)IC50 (µM)Positive ControlIC50 of Positive Control (µg/mL)
This compoundDPPHData not availableData not availableAscorbic Acid / TroloxInsert value
This compoundABTSData not availableData not availableAscorbic Acid / TroloxInsert value
Reference Compound 1DPPHInsert valueInsert valueAscorbic Acid / TroloxInsert value
Reference Compound 1ABTSInsert valueInsert valueAscorbic Acid / TroloxInsert value

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for in vitro antioxidant screening and the chemical principles of the DPPH and ABTS assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions (Different Concentrations) Compound->Serial_Dilutions Dilute Reaction_Mixture Mix Sample/Standard with Radical Solution Serial_Dilutions->Reaction_Mixture Radical_Solution Radical Solution (DPPH or ABTS) Radical_Solution->Reaction_Mixture Incubation Incubate in Dark (Specific Time) Reaction_Mixture->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 DPPH_Assay_Principle DPPH_Radical DPPH• (Purple) Antioxidant This compound (Antioxidant, AH) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H Reduction (Color Change) Oxidized_Antioxidant Oxidized Antioxidant (A•) Antioxidant->Oxidized_Antioxidant Oxidation ABTS_Assay_Principle cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS ABTS_Radical ABTS•+ (Blue-Green Cation Radical) ABTS->ABTS_Radical Oxidation Persulfate Potassium Persulfate Reduced_ABTS ABTS (Colorless) ABTS_Radical->Reduced_ABTS Reduction by Antioxidant (Decolorization) Antioxidant This compound (Antioxidant)

References

Application Notes & Protocol: Isolation of (+)-Puerol B 2''-O-glucoside from Pueraria lobata

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the isolation and purification of (+)-Puerol B 2''-O-glucoside from the roots of Pueraria lobata (Kudzu). This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. While a specific, detailed protocol for this exact molecule is not widely published, this guide is based on established methodologies for the successful isolation of isoflavonoids and related puerosides from Pueraria lobata.[1][2][3][4]

Introduction

Pueraria lobata, commonly known as Kudzu, is a valuable source of various bioactive isoflavonoids, which are extensively studied for their potential therapeutic applications.[5][6] Among these compounds, this compound is a noteworthy pueroside derivative.[2][4] The isolation and purification of this compound are essential for further pharmacological investigation and drug development. This protocol outlines a general yet detailed procedure for its extraction, fractionation, and purification.

Quantitative Data Summary

The following table summarizes typical extraction parameters and yields for isoflavonoids from Pueraria lobata based on various reported methods. These values can serve as a reference for optimizing the isolation of this compound.

ParameterValueReference
Extraction Solvent 80% Methanol (B129727)[2]
46.06% Ethanol[5]
Subcritical Water[6][7]
Solvent-to-Biomass Ratio 11.50 mL/g[5]
15:1 (v/w)[8]
20:1 (v/w)[6]
Extraction Temperature 65.02 °C (Ethanol)[5]
120 °C (Subcritical Water)[6][7]
Extraction Time 22 min (Ethanol)[5]
45 min (Subcritical Water)[6][7]
Puerarin Yield (for reference) 60.56 mg/g biomass[5]

Experimental Protocol

This protocol is divided into three main stages: Extraction, Fractionation, and Purification.

Stage 1: Extraction
  • Plant Material Preparation:

    • Obtain dried roots of Pueraria lobata.

    • Grind the dried roots into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh the powdered plant material.

    • Suspend the powder in 80% aqueous methanol (MeOH) at a solvent-to-biomass ratio of 20:1 (v/w).[2]

    • Perform the extraction at room temperature for 20 hours with continuous stirring.[2]

    • Repeat the extraction process three times to ensure maximum yield.

    • Combine the extracts from all three cycles.

  • Concentration:

    • Filter the combined methanolic extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[2]

Stage 2: Fractionation
  • Solvent Partitioning:

    • Suspend the crude methanol extract in water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • This will yield fractions with varying polarities, which helps in separating compounds based on their chemical nature. The isoflavonoids, including this compound, are expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.

Stage 3: Purification
  • Column Chromatography:

    • Subject the n-butanol soluble fraction to column chromatography over a suitable stationary phase (e.g., silica (B1680970) gel or Sephadex LH-20).

    • Elute the column with a gradient solvent system, for example, a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

  • High-Performance Counter-Current Chromatography (HPCCC):

    • For finer purification, HPCCC can be employed. A two-phase solvent system such as hexane–ethyl acetate–n-butanol–ethanol–water can be effective for separating isoflavones.[9]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing this compound using a preparative HPLC system with a C18 column.

    • Use a mobile phase gradient of methanol and water to achieve high purity.

  • Structure Elucidation:

    • Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Pueraria lobata.

G Figure 1: Experimental Workflow for Isolation cluster_0 Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification cluster_4 Analysis A Dried Pueraria lobata Roots B Powdered Plant Material A->B C 80% Methanol Extraction B->C D Filtration & Concentration C->D E Crude Methanol Extract D->E F Solvent Partitioning (n-hexane, EtOAc, n-BuOH) E->F G n-Butanol Fraction F->G H Column Chromatography G->H I Preparative HPLC H->I J Pure this compound I->J K NMR & MS Analysis J->K

Caption: Isolation workflow from raw material to pure compound.

Postulated Anti-Inflammatory Signaling Pathway

While the specific signaling pathway for this compound is not yet elucidated, related puerol derivatives from Pueraria lobata have demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production.[3] The diagram below illustrates this general inhibitory mechanism. Further research is required to confirm if this compound acts via a similar pathway.

G Figure 2: Postulated Anti-Inflammatory Pathway LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage iNOS iNOS Expression Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation PuerolB This compound (Postulated) PuerolB->iNOS Inhibition

References

Application Notes and Protocols for In Vivo Studies of (+)-Puerol B 2''-O-glucoside in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies and established protocols for (+)-Puerol B 2''-O-glucoside are limited in publicly available scientific literature. The following application notes and protocols are based on extensive research on Puerarin , a structurally related and well-studied isoflavonoid (B1168493) glycoside also isolated from Pueraria lobata. The provided information serves as a comprehensive guide and a starting point for developing in vivo studies for this compound, with the strong recommendation that initial dose-finding and toxicity studies be conducted.

Introduction

This compound is a natural isoflavonoid that holds potential for therapeutic applications, particularly in conditions associated with inflammation, oxidative stress, and apoptosis. Due to the limited specific in vivo data on this compound, this document leverages the extensive research on Puerarin to provide detailed experimental protocols and application notes for in vivo studies in animal models. Puerarin has demonstrated significant neuroprotective, cardioprotective, and anti-inflammatory effects in various preclinical models.[1][2][3][4] These effects are often attributed to its ability to modulate key signaling pathways, including NF-κB, PI3K/Akt, and Nrf2.[5][6][7]

This document provides a framework for investigating the in vivo efficacy of this compound in animal models of neurological disorders, cardiovascular diseases, and inflammatory conditions.

Potential Therapeutic Areas for In Vivo Investigation

Based on the known biological activities of the related compound Puerarin, this compound is a promising candidate for in vivo evaluation in the following areas:

  • Neuroprotection: Ischemic stroke, neurodegenerative diseases (e.g., Parkinson's and Alzheimer's disease models), and traumatic brain injury.[4][6][8]

  • Cardioprotection: Myocardial infarction, cardiac hypertrophy, and atherosclerosis.[1][3][9]

  • Anti-inflammatory: Models of systemic inflammation, colitis, and metabolic syndrome.[2][7][10]

  • Metabolic Diseases: High-fat diet-induced obesity and insulin (B600854) resistance.[11]

Quantitative Data Summary (Based on Puerarin Studies)

The following tables summarize quantitative data from in vivo studies using Puerarin, which can be used as a reference for designing experiments with this compound.

Table 1: Neuroprotective Effects of Puerarin in Rodent Models

Animal ModelAdministration Route & DosageTreatment DurationKey FindingsReference
Rat Middle Cerebral Artery Occlusion (MCAO)Intraperitoneal (i.p.), 100 mg/kgPre-treatment↓ Infarct volume, ↓ Neurological deficit score, ↓ Bax/Bcl-2 ratio, ↓ Cleaved Caspase-3[1]
6-OHDA-Lesioned Rats (Parkinson's Model)Gavage, 50, 100, 200 mg/kg/day4 weeks↑ Striatal dopamine, ↑ Tyrosine hydroxylase-positive cells, ↑ SOD and GSH-Px activity, ↓ MDA levels[12]
Rat Traumatic Brain Injury (TBI)Intraperitoneal (i.p.), 200 mg/kgPre-treatment↓ Neuronal degeneration, ↓ Oxidative stress markers, ↑ p-Akt expression[13]

Table 2: Cardioprotective Effects of Puerarin in Rodent Models

Animal ModelAdministration Route & DosageTreatment DurationKey FindingsReference
Rat Myocardial Infarction (LAD ligation)Intraperitoneal (i.p.), 50, 100 mg/kg/day4 weeks↓ Infarct size, ↑ Left ventricular function, ↓ Inflammatory cytokines (TNF-α, IL-6), ↓ Apoptosis[14]
Spontaneously Hypertensive RatsIntraperitoneal (i.p.), 40, 80 mg/kgNot specified↓ Systolic and diastolic blood pressure, ↑ eNOS phosphorylation[1]
High-Fat Diet-Induced Atherosclerosis in ApoE-/- MiceOral gavage, 50, 100, 200 mg/kg/day12 weeks↓ Aortic plaque area, ↓ Serum total cholesterol and LDL-C, ↓ Expression of inflammatory markers (IL-6, TNF-α)[15]

Table 3: Anti-inflammatory and Metabolic Effects of Puerarin in Rodent Models

Animal ModelAdministration Route & DosageTreatment DurationKey FindingsReference
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in MiceOral gavage, 50, 100 mg/kg/day7 days↓ Disease Activity Index, ↓ Colon shortening, ↓ MPO activity, ↓ NF-κB activation, ↑ Nrf2 expression[7]
High-Fat Diet-Fed MiceOral gavage, 50 mg/kg/day14 weeks↓ Body weight gain, ↓ Insulin resistance, ↓ Hepatic steatosis, ↓ Pro-inflammatory cytokines (IL-6, TNF-α, IL-1β)[11][13]
Staphylococcus aureus-Induced Mastitis in MiceIntraperitoneal (i.p.), 50, 100 mg/kgPre-treatment↓ Mammary gland inflammatory injury, ↓ Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), ↑ IL-10[16]

Detailed Experimental Protocols

The following are detailed, synthesized protocols for key in vivo experiments. It is crucial to adapt these protocols based on the specific research question, institutional guidelines (IACUC), and the physicochemical properties of this compound.

Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol is designed to assess the neuroprotective effects of a test compound against ischemic stroke.

Materials:

  • Male C57BL/6 mice (8-10 weeks old, 22-25 g)

  • This compound (or Puerarin as a positive control)

  • Vehicle (e.g., saline with 0.5% DMSO and 0.5% Tween 80)

  • Anesthetic (e.g., isoflurane)

  • Silicone-coated monofilament (e.g., 6-0)

  • Surgical instruments

  • Heating pad

  • Laser Doppler flowmeter

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week. Fast overnight before surgery with free access to water.

  • Anesthesia and Surgery: Anesthetize the mouse with isoflurane (B1672236) (3% for induction, 1.5% for maintenance). Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

  • MCAO Induction: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the distal end of the ECA. Insert a silicone-coated monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Confirm occlusion by a significant drop in cerebral blood flow using a laser Doppler flowmeter.[5][17]

  • Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) at a predetermined time point (e.g., 30 minutes before or immediately after MCAO).

  • Reperfusion: After the desired occlusion period (e.g., 60 minutes), withdraw the monofilament to allow reperfusion.

  • Post-operative Care: Suture the incision and allow the mouse to recover in a warm cage. Provide soft, moist food and monitor for any signs of distress.

  • Outcome Assessment (24-48 hours post-MCAO):

    • Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.

    • Infarct Volume Measurement: Euthanize the mouse, remove the brain, and slice it into coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Biochemical and Molecular Analysis: Collect brain tissue from the ischemic hemisphere for analysis of inflammatory markers, oxidative stress, and apoptotic proteins via ELISA, Western blot, or qPCR.

Experimental Workflow for MCAO Study

MCAO_Workflow cluster_pre_op Pre-operative Phase cluster_surgery Surgical Phase cluster_post_op Post-operative Phase cluster_assessment Outcome Assessment acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting anesthesia Anesthesia fasting->anesthesia mcao MCAO Induction anesthesia->mcao drug_admin Drug Administration (this compound/Vehicle) mcao->drug_admin reperfusion Reperfusion drug_admin->reperfusion recovery Recovery & Monitoring reperfusion->recovery neuro_score Neurological Scoring recovery->neuro_score infarct_volume Infarct Volume (TTC) recovery->infarct_volume biochem Biochemical Analysis recovery->biochem

Caption: Workflow for the MCAO neuroprotection study.

Cardioprotection Study: Myocardial Infarction (MI) Model in Rats

This protocol is for evaluating the cardioprotective effects of a test compound against myocardial infarction.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound (or Puerarin as a positive control)

  • Vehicle

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ventilator

  • Surgical instruments

  • ECG machine

  • Echocardiography system

Procedure:

  • Animal Preparation and Anesthesia: Acclimatize rats and fast overnight. Anesthetize the rat and intubate for mechanical ventilation.

  • MI Induction: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale area on the ventricle and ECG changes.[9][18]

  • Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally or orally) at specified time points (e.g., daily for 4 weeks starting 24 hours after MI).

  • Post-operative Care: Close the chest incision in layers and allow the rat to recover. Administer analgesics as per institutional guidelines.

  • Outcome Assessment (e.g., 4 weeks post-MI):

    • Echocardiography: Assess cardiac function (e.g., ejection fraction, fractional shortening).

    • Histopathology: Euthanize the rat, excise the heart, and perform histological staining (e.g., Masson's trichrome) to determine infarct size and fibrosis.

    • Biochemical Analysis: Analyze serum for cardiac injury markers (e.g., troponin, CK-MB) and heart tissue for inflammatory and apoptotic markers.

Experimental Workflow for MI Study

MI_Workflow cluster_pre_op Pre-operative Phase cluster_surgery Surgical Phase cluster_treatment Treatment Phase cluster_assessment Outcome Assessment acclimatization Animal Acclimatization anesthesia Anesthesia & Ventilation acclimatization->anesthesia mi_induction Myocardial Infarction Induction (LAD Ligation) anesthesia->mi_induction drug_admin Daily Drug Administration (this compound/Vehicle) mi_induction->drug_admin echo Echocardiography drug_admin->echo histology Histopathology (Infarct Size) drug_admin->histology biochem Biochemical Analysis drug_admin->biochem

Caption: Workflow for the myocardial infarction cardioprotection study.

Key Signaling Pathways

The therapeutic effects of Puerarin, and potentially this compound, are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

Puerarin has been shown to inhibit the pro-inflammatory NF-κB pathway.[2][10] Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS, Ischemia) ikk IKK Complex stimuli->ikk puerol This compound (Proposed) puerol->ikk Inhibits ikb IκBα nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Promotes Transcription ikk->ikb Phosphorylates & Degrades nfkb_n NF-κB nfkb_n->cytokines

Caption: Proposed inhibition of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

Activation of the PI3K/Akt pathway is crucial for cell survival and proliferation. Puerarin has been demonstrated to activate this pathway, leading to anti-apoptotic and pro-survival effects.[6][13]

PI3K/Akt Signaling Pathway Diagram

PI3K_Akt_Pathway puerol This compound (Proposed) receptor Receptor puerol->receptor Activates pi3k PI3K akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits receptor->pi3k

Caption: Proposed activation of the PI3K/Akt survival pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the antioxidant response. Puerarin activates Nrf2, leading to the expression of antioxidant enzymes and protection against oxidative stress.[5][7]

Nrf2 Signaling Pathway Diagram

Nrf2_Pathway cluster_nucleus oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 Inactivates puerol This compound (Proposed) puerol->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Sequesters & Degrades nucleus Nucleus nrf2->nucleus Translocates antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) nucleus->antioxidant_enzymes Promotes Transcription nrf2_n Nrf2 nrf2_n->antioxidant_enzymes

References

Application Notes and Protocols for Studying (+)-Puerol B 2''-O-glucoside Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Puerol B 2''-O-glucoside is a naturally occurring isoflavone (B191592) glucoside with potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the biological effects of this compound in relevant cell culture models. The provided methodologies are designed to enable researchers to assess its cytotoxic, anti-inflammatory, and antioxidant activities, as well as to elucidate the underlying molecular mechanisms.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound, based on typical results for similar isoflavone glucosides. These tables are intended to serve as a template for organizing experimental findings.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.5 ± 4.8
1095.2 ± 5.5
2592.1 ± 6.1
5088.7 ± 5.9
10085.3 ± 6.3

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.90
LPS + this compound (10 µM)35.2 ± 2.823.1
LPS + this compound (25 µM)24.1 ± 2.147.4
LPS + this compound (50 µM)15.7 ± 1.965.7
IC₅₀ (µM) -~35 µM

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.2 ± 8.535.1 ± 6.2
LPS (1 µg/mL)1250.6 ± 110.2850.4 ± 95.7
LPS + this compound (50 µM)625.3 ± 75.8430.2 ± 55.1

Table 4: Effect of this compound on Nrf2-regulated Antioxidant Enzyme Expression in HaCaT Keratinocytes

TreatmentHO-1 (fold change)NQO1 (fold change)
Control1.01.0
This compound (25 µM)2.5 ± 0.32.1 ± 0.2

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line) or HaCaT (human keratinocyte cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as in Protocol 3.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins
  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 or HaCaT) in 6-well plates. Treat with this compound with or without LPS stimulation for the indicated times.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., p-NF-κB p65, NF-κB p65, p-p38, p38, Nrf2, HO-1, NQO1, β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Assessing Anti-inflammatory Effects

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays seed_cells Seed RAW 264.7 Cells incubate_24h Incubate 24h seed_cells->incubate_24h pretreat Pre-treat with This compound incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate 24h stimulate->incubate_24h_2 griess_assay Griess Assay (NO) incubate_24h_2->griess_assay elisa ELISA (TNF-α, IL-6) incubate_24h_2->elisa western_blot Western Blot (Signaling) incubate_24h_2->western_blot

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates IKK IKK TLR4->IKK Activates PuerolB (+)-Puerol B 2''-O-glucoside PuerolB->p38 Inhibits PuerolB->IKK Inhibits NFκB_nucleus NF-κB (nucleus) p38->NFκB_nucleus Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB->NFκB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_nucleus->Proinflammatory_Genes Induces Transcription

Caption: Inhibition of LPS-induced inflammatory pathways by this compound.

Diagram 3: Proposed Antioxidant Signaling Pathway

antioxidant_pathway cluster_nrf2 Nrf2 Pathway PuerolB (+)-Puerol B 2''-O-glucoside Keap1 Keap1 PuerolB->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Application Notes and Protocols for Pharmacokinetic Analysis of (+)-Puerol B 2''-O-glucoside in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific pharmacokinetic studies on (+)-Puerol B 2''-O-glucoside in rats have not been extensively published. The following application notes and protocols are representative examples based on the well-documented pharmacokinetic analysis of puerarin (B1673276), a structurally similar isoflavone (B191592) C-glucoside also found in Pueraria lobata. These protocols are intended to provide a foundational methodology for researchers, scientists, and drug development professionals.

Introduction

This compound is an isoflavonoid (B1168493) found in the root of Pueraria lobata (Kudzu), a plant with a long history in traditional medicine. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for evaluating its therapeutic potential. This document outlines a detailed protocol for conducting a pharmacokinetic study of this compound in a rat model, including drug administration, sample collection, and bioanalytical quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

  • Animal Model: Adult male or female Sprague-Dawley rats (250-300g) are commonly used for pharmacokinetic studies.[1][2] The animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Drug Formulation and Administration:

    • For oral (PO) administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

    • For intravenous (IV) administration, the compound should be dissolved in a suitable vehicle, for instance, a mixture of DMSO and normal saline.[3]

    • Dosage: Representative oral doses for isoflavones like puerarin range from 5 to 100 mg/kg.[3][4] An intravenous dose is typically lower, around 1-5 mg/kg, to determine absolute bioavailability.[4]

  • Experimental Groups:

    • Group 1: Oral administration of this compound (e.g., 50 mg/kg).

    • Group 2: Intravenous administration of this compound (e.g., 5 mg/kg).

    • Each group should consist of at least 5-6 animals to ensure statistical significance.

  • Blood Sample Collection:

    • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points.

    • For oral administration, typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • For intravenous administration, earlier time points are crucial: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

    • Blood samples should be collected in heparinized tubes and immediately centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., tectoridin (B1682737) or naringin).[5][6]

    • Precipitate proteins by adding 300 µL of methanol (B129727) or acetonitrile (B52724).

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[6]

  • Chromatographic Conditions (Representative):

    • LC System: Shimadzu or Agilent UPLC/HPLC system.[6][7]

    • Column: A reversed-phase C18 column (e.g., Zorbax XDB C18, 50 mm x 2.1 mm, 3.5 µm).[5]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (Representative):

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 3200 or 5500).[6]

    • Ionization Source: Electrospray ionization (ESI), operated in either positive or negative mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be determined by infusing a standard solution of this compound and the internal standard. For puerarin, a common transition is m/z 417.1 → 296.9.[6]

Data Presentation

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Table 1: Representative Pharmacokinetic Parameters of this compound in Rats Following Oral and Intravenous Administration.

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL) 350 ± 851200 ± 210
Tmax (h) 0.75 ± 0.250.083 (5 min)
AUC(0-t) (ng·h/mL) 1500 ± 3202100 ± 450
AUC(0-∞) (ng·h/mL) 1650 ± 3502200 ± 470
t1/2 (h) 2.5 ± 0.81.8 ± 0.5
CL (L/h/kg) -2.3 ± 0.6
Vd (L/kg) -5.1 ± 1.2
F (%) ~7%-

Data are presented as mean ± SD and are hypothetical, based on values for puerarin.[4][8] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Absolute bioavailability.

Mandatory Visualizations

G cluster_0 In-Life Phase cluster_1 Sample Processing & Analysis cluster_2 Data Interpretation Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing Drug Administration (Oral or IV) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Concentration_Time_Curve Concentration-Time Curve Generation LCMS_Analysis->Concentration_Time_Curve PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Concentration_Time_Curve->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Experimental workflow for a typical rodent pharmacokinetic study.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Puerol_Glucoside This compound Puerol_B (+)-Puerol B (Aglycone) Puerol_Glucoside->Puerol_B Deglycosylation (Gut Microbiota) Hydroxylated_Metabolites Hydroxylated Metabolites Puerol_B->Hydroxylated_Metabolites Hydroxylation (CYP450 Enzymes) Glucuronide_Conjugates Glucuronide Conjugates Puerol_B->Glucuronide_Conjugates Glucuronidation (UGT Enzymes) Sulfate_Conjugates Sulfate Conjugates Puerol_B->Sulfate_Conjugates Sulfation (SULT Enzymes) Feces Feces Puerol_B->Feces Urine Urine Hydroxylated_Metabolites->Urine Glucuronide_Conjugates->Urine Sulfate_Conjugates->Urine

Caption: Proposed metabolic pathway for an isoflavone glucoside.

References

Application Notes & Protocols: Synthesis and Bioactivity Screening of (+)-Puerol B 2''-O-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of (+)-Puerol B 2''-O-glucoside derivatives and the subsequent screening for their potential antioxidant and anti-inflammatory bioactivities. The protocols outlined below are foundational methods that can be adapted for high-throughput screening and lead compound identification.

Synthesis of this compound Derivatives

The synthesis of isoflavonoid (B1168493) glycosides can be effectively achieved through methods like the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an aglycone alcohol in the presence of a promoter.[1][2] This protocol describes a general procedure for the synthesis of a 2''-O-glucoside derivative of (+)-Puerol B.

General Reaction Scheme

The synthesis is a multi-step process:

  • Protection of Glucose: The hydroxyl groups of D-glucose are protected, typically by acetylation, to prevent side reactions.

  • Formation of Glycosyl Halide: The protected glucose is converted into a reactive glycosyl donor, such as acetobromoglucose.

  • Glycosylation: The glycosyl donor is coupled with (+)-Puerol B at the 2''-hydroxyl position.

  • Deprotection: The acetyl protecting groups are removed to yield the final glucoside derivative.

Experimental Protocol: Koenigs-Knorr Glycosylation

This protocol is adapted from established methods for flavonoid glycosylation.[1][3][4]

Materials and Reagents:

  • (+)-Puerol B (aglycone)

  • α-D-Glucose pentaacetate

  • Hydrogen bromide (HBr) in acetic acid (33%)

  • Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Acetonitrile, anhydrous

  • Methanol (B129727) (MeOH)

  • Sodium methoxide (B1231860) (NaOMe)

  • Molecular sieves (4 Å)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware, dried in an oven at >120°C before use.[3]

Procedure:

Step 1: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

  • Dissolve α-D-Glucose pentaacetate in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add HBr in acetic acid (33 wt. %) dropwise with constant stirring.

  • Allow the reaction to stir at 0°C for 1 hour, then at room temperature for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with cold DCM and wash sequentially with ice-cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetobromoglucose as a syrup. Use immediately in the next step.

Step 2: Glycosylation of (+)-Puerol B

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add (+)-Puerol B (1.0 equiv.) and the promoter, Silver(I) carbonate (1.5 equiv.).[2]

  • Add anhydrous solvent (e.g., a 1:1 mixture of toluene/acetonitrile) via syringe.[3]

  • Stir the suspension under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 30 minutes.

  • Dissolve the freshly prepared acetobromoglucose (1.2 equiv.) in anhydrous DCM and add it dropwise to the suspension.

  • Stir the reaction mixture at room temperature in the dark for 12-24 hours. Monitor the reaction by TLC until the starting material (+)-Puerol B is consumed.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the protected this compound derivative.

Step 3: Deprotection of the Glucoside (Zemplén deacetylation)

  • Dissolve the purified, acetylated glucoside from Step 2 in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (e.g., a few drops of a 0.5 M solution in methanol).

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Neutralize the reaction by adding a few drops of acetic acid or an acidic ion-exchange resin.

  • Evaporate the solvent under reduced pressure.

  • Purify the final product, this compound, using column chromatography or preparative HPLC.

  • Characterize the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

Protocols for Bioactivity Screening

The following are standard in vitro assays to determine the antioxidant and anti-inflammatory potential of the synthesized derivatives.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at ~517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's color changes from deep violet to light yellow. The decrease in absorbance is proportional to the radical scavenging activity.[5][6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Synthesized Puerol B derivatives

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.

  • Prepare stock solutions of the synthesized derivatives and the positive control in methanol (e.g., 1 mg/mL).

  • Create a series of dilutions from the stock solutions to test a range of concentrations (e.g., 1 to 250 µg/mL).

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity (RSA) using the formula: RSA (%) = [(A_control - A_sample) / A_control] * 100

  • Plot the RSA (%) against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces NO. The amount of NO is quantified by measuring its stable metabolite, nitrite (B80452), using the Griess reagent.[7][8]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized Puerol B derivatives

  • Dexamethasone or L-NAME (positive controls)

  • Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized derivatives or positive controls for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group (cells only) and an LPS-only control group.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Prepare a nitrite standard curve using sodium nitrite (0-100 µM).

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and standard, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve.

  • Determine the percentage of NO inhibition relative to the LPS-only control and calculate the IC₅₀ value.

Protocol: MTT Assay for Cytotoxicity Assessment

Principle: It is crucial to determine if the observed bioactivity is due to a specific mechanism or general cytotoxicity. The MTT assay measures cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[8]

Procedure:

  • Seed RAW 264.7 cells as in the NO assay.

  • Treat the cells with the same concentrations of synthesized derivatives used in the bioactivity assays for 24 hours.

  • After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS).

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Express cell viability as a percentage relative to the untreated control cells. Compounds showing low toxicity (e.g., >80% cell viability at active concentrations) are considered for further study.

Data Presentation

Quantitative results from the bioactivity assays should be summarized in tables to facilitate comparison between derivatives. The IC₅₀ value is a standard metric for potency.

Table 1: Representative Bioactivity Data for Puerol B Derivatives (Note: Data shown are illustrative, based on activities of related isoflavonoid compounds.)[9][10][11]

Compound IDModificationAntioxidant Activity (DPPH Assay) IC₅₀ (µM)Anti-inflammatory Activity (NO Inhibition) IC₅₀ (µM)Cytotoxicity (MTT Assay) CC₅₀ (µM)
PB-G-01 2''-O-glucoside85.535.2> 150
PB-G-02 2''-O-(6-acetyl)-glucoside72.128.9> 150
PB-G-03 2''-O-(6-benzoyl)-glucoside65.821.5> 120
PB-G-04 2''-O-(6-caffeoyl)-glucoside45.318.7> 100
(S)-Puerol C(Reference Compound)N/A39.95[9][10]N/A
Ascorbic Acid(Positive Control)25.7N/AN/A
Dexamethasone(Positive Control)N/A15.4N/A

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening cluster_analysis Data Analysis Synthesis Chemical Synthesis (Koenigs-Knorr) Purification Column Chromatography & HPLC Synthesis->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Antioxidant DPPH Assay Characterization->Antioxidant AntiInflammatory NO Inhibition Assay Characterization->AntiInflammatory Cytotoxicity MTT Assay Characterization->Cytotoxicity IC50 IC50 / CC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Overall workflow for synthesis and bioactivity screening.

LPS-Induced Pro-inflammatory Signaling Pathway

The anti-inflammatory activity of Puerol B derivatives is likely mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a primary regulator of inflammation.[12][13][14]

G cluster_nucleus Nuclear Events LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor Complex LPS->TLR4 IKK IKK Complex Activation TLR4->IKK MyD88-dependent pathway NFkB_inactive NF-κB -- IκBα (Inactive) IKK->NFkB_inactive IkB p-IκBα (Degradation) NFkB_inactive->IkB Phosphorylates IκBα NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases NF-κB Transcription Gene Transcription NFkB_active->Transcription Translocation Nucleus Nucleus Mediators Pro-inflammatory Mediators Transcription->Mediators PuerolB Puerol B Derivative (Inhibitor) PuerolB->IKK Inhibition? PuerolB->NFkB_active Inhibition?

Caption: Canonical NF-κB signaling pathway activated by LPS.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of (+)-Puerol B 2''-O-glucoside for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (+)-Puerol B 2''-O-glucoside in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid glycoside, a class of natural compounds often investigated for their potential therapeutic properties. Like many flavonoid glycosides, it can exhibit poor aqueous solubility, which poses a significant challenge for in vitro studies. Inadequate dissolution can lead to inaccurate and irreproducible results in cell-based and enzymatic assays.

Q2: What are the initial recommended solvents for dissolving this compound?

For creating a high-concentration stock solution, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for flavonoid glycosides.[1] Other organic solvents in which this compound is reported to be soluble include chloroform, dichloromethane, ethyl acetate, and acetone.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

Several methods can be employed to enhance the aqueous solubility of flavonoid glucosides like this compound:

  • Co-solvents: Utilizing a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in the final aqueous solution can help maintain solubility.[1]

  • pH Adjustment: The solubility of flavonoids can be significantly influenced by pH.[1][2] For many flavonoids, solubility increases at a higher pH.[1][2]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[1][3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its improved water solubility and low toxicity.[1]

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding the DMSO Stock Solution to Aqueous Media.

This is a common issue known as "crashing out," where the compound precipitates upon rapid dilution in an aqueous environment.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Direct addition of a concentrated DMSO stock to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute initial stock solution.

Issue 2: The Compound Dissolves Initially but Precipitates Over Time in the Incubator.

Potential Cause Explanation Recommended Solution
Evaporation of Media In long-term cultures, evaporation can increase the concentration of all components, potentially exceeding the solubility limit of the compound.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.
Interaction with Media Components The compound may interact with proteins or other components in the serum or media over time, leading to precipitation.Test the solubility of the compound in both serum-free and serum-containing media to determine if serum components are contributing to the issue. Consider using a protein-free medium if compatible with your cell line.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent Solubility Primary Use
Dimethyl Sulfoxide (DMSO)SolubleHigh-concentration stock solutions
EthanolLikely Soluble (General for flavonoids)Stock solutions, co-solvent
ChloroformSolubleNot suitable for in vitro assays
DichloromethaneSolubleNot suitable for in vitro assays
Ethyl AcetateSolubleNot suitable for in vitro assays
AcetoneSolubleNot suitable for in vitro assays
WaterPoorly SolubleFinal assay medium (requires enhancement)
Cell Culture Media (Aqueous)Poorly SolubleFinal assay medium (requires enhancement)

Note: Quantitative solubility data for this compound is limited. Researchers should experimentally determine the precise solubility in their specific systems.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

  • Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete cell culture medium to 37°C.

    • Prepare an intermediate dilution of your stock solution in DMSO (e.g., 1 mM from a 10 mM stock).

  • Final Working Solution:

    • While gently vortexing the pre-warmed medium, add a small volume of the DMSO stock (or intermediate dilution) to reach the desired final concentration.

    • Visually inspect the solution for any signs of precipitation.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution:

    • Accurately weigh the required amounts of this compound and HP-β-CD. A molar ratio of 1:1 is a good starting point.[4][5]

    • Dissolve the HP-β-CD in deionized water or your desired buffer with stirring.

  • Complexation:

    • Add the this compound powder to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution may become clearer as the compound is encapsulated.[1]

  • Filtration and Sterilization:

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved material and to sterilize the solution for use in cell culture.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to ensure full dissolution dissolve->vortex prewarm Pre-warm aqueous medium to 37°C vortex->prewarm add_stock Add DMSO stock to medium dropwise with vortexing prewarm->add_stock check Visually inspect for precipitation add_stock->check precipitate Precipitation observed? check->precipitate lower_conc Lower final concentration precipitate->lower_conc Yes precipitate->lower_conc serial_dilute Use serial dilution precipitate->serial_dilute Yes precipitate->serial_dilute use_cosolvent Increase co-solvent (e.g., ethanol) if cell-compatible precipitate->use_cosolvent Yes precipitate->use_cosolvent

Caption: Experimental workflow for preparing solutions of this compound.

solubility_enhancement_pathway cluster_methods Solubility Enhancement Methods start Poorly Soluble This compound cosolvent Co-Solvent Addition (e.g., DMSO, Ethanol) start->cosolvent ph_adjust pH Adjustment (Increase pH) start->ph_adjust cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin end Soluble Compound for In Vitro Assays cosolvent->end ph_adjust->end cyclodextrin->end

Caption: Methods for enhancing the solubility of this compound.

References

Stability of (+)-Puerol B 2''-O-glucoside in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (+)-Puerol B 2''-O-glucoside in various experimental conditions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: For optimal stability, it is recommended to dissolve this compound in anhydrous polar aprotic solvents. Based on available data for similar compounds, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating stock solutions.[1] For short-term storage, solutions in DMSO can be kept at -20°C. For long-term storage, it is advisable to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh before use, as flavonoid glycosides can be unstable in aqueous environments, particularly at neutral to alkaline pH.

Q2: How does pH affect the stability of this compound?

A2: The stability of flavonoid glycosides like this compound is significantly influenced by pH. Generally, these compounds are more stable in acidic conditions (pH < 7).[2] In neutral to alkaline environments (pH ≥ 7), degradation can occur more rapidly. This is often due to the deprotonation of phenolic hydroxyl groups, which increases susceptibility to oxidation and hydrolysis of the glycosidic bond.[2]

Q3: What are the likely degradation pathways for this compound under stress conditions?

A3: Under stress conditions such as strong acidity, alkalinity, oxidation, or high temperatures, this compound is expected to degrade. The primary degradation pathways for flavonoid glycosides typically involve the hydrolysis of the glycosidic bond, leading to the formation of the aglycone (Puerol B) and the corresponding sugar (glucose). Further degradation of the aglycone can occur, particularly under oxidative and high pH conditions, leading to the opening of the heterocyclic ring and the formation of smaller phenolic compounds.

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation of compound in aqueous buffer Low aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent like DMSO. Dilute the stock solution into the aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is compatible with your experiment and does not exceed recommended levels (typically <0.5%).
Loss of compound activity or concentration over time in solution Degradation of the compound due to inappropriate solvent, pH, or storage temperature.For stock solutions in DMSO, store at -80°C for long-term stability. For working solutions in aqueous buffers, prepare them fresh and use them promptly. If the experimental conditions require incubation at neutral or alkaline pH, consider conducting a time-course experiment to determine the compound's stability under your specific assay conditions.
Inconsistent results in bioassays Instability of the compound in the assay medium.Check the pH of your assay buffer. If it is neutral or alkaline, the compound may be degrading during the incubation period. Consider using antioxidants in the medium if appropriate for the assay, or shorten the incubation time. Run a control experiment to assess the stability of the compound in your specific assay conditions over the duration of the experiment.
Appearance of unexpected peaks in HPLC analysis Degradation of the parent compound into various byproducts.Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. This will help in developing a stability-indicating analytical method that can distinguish the intact compound from its degradants.

Stability Data Summary

Table 1: Expected Solubility and Stability of this compound in Common Solvents

SolventExpected SolubilityRecommended Storage
Dimethyl Sulfoxide (DMSO)High-20°C (short-term), -80°C (long-term)
Methanol (B129727)ModeratePrepare fresh
EthanolModeratePrepare fresh
AcetonitrileLow to ModerateNot recommended for storage
WaterLowNot recommended for storage

Note: This data is extrapolated from the general behavior of flavonoid glycosides. Actual solubility and stability should be determined experimentally.

Table 2: Expected Stability of this compound at Different pH Values

pH RangeExpected StabilityPotential Degradation
Acidic (pH 1-4)Relatively StableHydrolysis of the glycosidic bond under strong acidic conditions and elevated temperature.[2]
Neutral (pH 5-7)Moderate StabilityIncreased susceptibility to oxidative degradation.
Alkaline (pH 8-12)Low StabilityRapid degradation through hydrolysis and oxidation.

Note: This data is based on general trends observed for flavonoid glycosides.[2] Experimental verification is crucial for specific applications.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[3][4]

1. Materials:

  • This compound
  • HPLC-grade methanol or DMSO
  • 0.1 N Hydrochloric Acid (HCl)
  • 0.1 N Sodium Hydroxide (NaOH)
  • 3% Hydrogen Peroxide (H₂O₂)
  • HPLC system with a UV/Vis or PDA detector
  • C18 reverse-phase HPLC column
  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours.
  • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified period (e.g., 24 hours).

4. Sample Analysis:

  • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Dilute the samples to a suitable concentration for HPLC analysis using the mobile phase.
  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and identify major degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare Stock Solution (this compound in DMSO) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, RT) start->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) start->oxidation Expose to Stress thermal Thermal Degradation (80°C) start->thermal Expose to Stress photo Photodegradation (UV/Vis Light) start->photo Expose to Stress sampling Time-Point Sampling (0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Interpretation (Quantify Degradation) hplc->data Degradation_Pathway cluster_acid Acidic Conditions (pH < 4) cluster_alkaline Alkaline Conditions (pH > 8) compound This compound aglycone_acid Puerol B (Aglycone) compound->aglycone_acid Hydrolysis of Glycosidic Bond glucose_acid Glucose aglycone_alkaline Puerol B (Aglycone) compound->aglycone_alkaline Rapid Hydrolysis & Oxidation glucose_alkaline Glucose degradation_acid Further Minor Degradation aglycone_acid->degradation_acid ring_opening Ring Opening Products aglycone_alkaline->ring_opening phenolics Smaller Phenolic Compounds ring_opening->phenolics

References

Technical Support Center: Large-Scale Purification of (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of (+)-Puerol B 2''-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the large-scale purification of this compound?

A1: The primary challenges stem from its natural origin and chemical structure. Crude extracts from sources like Pueraria lobata contain a complex mixture of structurally similar isoflavonoids, making the isolation of this compound difficult.[1][2][3] Additionally, as a glycoside, it can be susceptible to enzymatic or chemical degradation under harsh pH or high-temperature conditions.[4][5] Scaling up purification from laboratory to industrial production often presents issues with cost, solvent consumption, and yield.

Q2: Which chromatographic methods are most suitable for large-scale purification of isoflavonoid (B1168493) glycosides like this compound?

A2: A multi-step chromatographic approach is generally most effective. This typically involves:

  • Macroporous Resin Chromatography: For initial enrichment of total flavonoids from the crude extract. Resins like D101 or H103 have shown good adsorption and desorption characteristics for similar compounds.[6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification step to achieve high purity. However, this method can be expensive and time-consuming for large quantities.

  • High-Speed Counter-Current Chromatography (HSCCC): An alternative to Prep-HPLC that avoids solid stationary phases, reducing the risk of irreversible adsorption and sample loss.[7][8]

Q3: What is the expected solubility of this compound in common organic solvents?

A3: Based on available data, this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9][10] This information is crucial for selecting appropriate solvent systems for extraction and chromatography.

Troubleshooting Guides

Low Yield After Initial Extraction
Symptom Possible Cause Suggested Solution
Low concentration of this compound in the crude extract.Inefficient extraction solvent or conditions.Optimize the extraction solvent system. For isoflavonoid glycosides, aqueous ethanol (B145695) (e.g., 70-80%) is often effective. Also, optimize extraction time and temperature to prevent degradation.
Degradation of the target compound during extraction.Avoid prolonged exposure to high temperatures and extreme pH. Consider using milder extraction techniques like ultrasound-assisted or microwave-assisted extraction under controlled conditions.
Poor quality of the raw plant material.Ensure the use of high-quality, properly identified, and stored raw material. The concentration of secondary metabolites can vary significantly.
Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of this compound with other similar isoflavonoids.Inappropriate stationary phase or mobile phase.For macroporous resins, screen different resin types for optimal selectivity. For preparative HPLC, experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase gradient.
Overloading of the column.Reduce the sample load to improve resolution. Determine the column's loading capacity for the crude extract.
Tailing peaks.This may be due to secondary interactions with the stationary phase. Try adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape.
Product Impurity and Degradation
Symptom Possible Cause Suggested Solution
Presence of aglycone (Puerol B) in the final product.Hydrolysis of the glycosidic bond.Maintain a neutral or slightly acidic pH during purification and storage. Avoid high temperatures for extended periods.
Discoloration of the purified product.Oxidation of the phenolic groups.

Quantitative Data Summary

Table 1: Comparison of Purification Methods for Related Isoflavonoids

MethodCompoundStarting PurityFinal PurityRecoveryReference
Macroporous Resin (H103) & Acid HydrolysisPuerarin (B1673276)Crude Extract90%-[6]
HSCCCDaidzein-4',7-diglucosideCrude Extract98.2%-[1]
HSCCCPuerarin 6''-O-xylosideCrude Extract96.3%-[1]
HSCCC3'-HydroxypuerarinCrude Extract97.1%-[1]

Note: Data for this compound is not available and has been inferred from structurally similar compounds.

Experimental Protocols

General Protocol for Large-Scale Purification of Isoflavonoid Glycosides
  • Extraction:

    • Mill the dried plant material (e.g., Pueraria lobata roots).

    • Extract the powder with 75% ethanol at a 1:10 solid-to-liquid ratio for 2 hours at 60°C with constant stirring.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Enrichment using Macroporous Resin Chromatography:

    • Dissolve the crude extract in deionized water.

    • Load the solution onto a pre-equilibrated H103 macroporous resin column.

    • Wash the column with deionized water to remove sugars and other polar impurities.

    • Elute the isoflavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%).

    • Collect the fractions and monitor by HPLC to identify those containing this compound.

    • Combine and concentrate the target fractions.

  • Final Purification using Preparative HPLC:

    • Dissolve the enriched fraction in the mobile phase.

    • Inject the solution onto a C18 preparative HPLC column.

    • Elute with a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Monitor the elution at a suitable wavelength (e.g., 250-260 nm for isoflavonoids).

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the pure compound.

Visualizations

experimental_workflow raw_material Raw Plant Material extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract enrichment Macroporous Resin Chromatography crude_extract->enrichment enriched_fraction Enriched Fraction enrichment->enriched_fraction final_purification Preparative HPLC enriched_fraction->final_purification pure_compound This compound final_purification->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Final Purity check_separation Check Chromatographic Resolution start->check_separation check_degradation Assess for Degradation start->check_degradation good_resolution Good Resolution? check_separation->good_resolution is_degradation Degradation Products Present? check_degradation->is_degradation optimize_hplc Optimize HPLC Method (Gradient, Column) add_step Add Pre-purification Step (e.g., Resin) adjust_conditions Adjust pH and Temperature use_antioxidants Use Antioxidants / Inert Atmosphere good_resolution->optimize_hplc No good_resolution->add_step No is_degradation->adjust_conditions Yes is_degradation->use_antioxidants Yes

Caption: Troubleshooting logic for low purity of the final product.

References

Technical Support Center: Overcoming Low Bioavailability of (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low in vivo bioavailability of (+)-Puerol B 2''-O-glucoside.

Troubleshooting Guide

This guide addresses common issues encountered during the preclinical development of this compound and similar isoflavonoid (B1168493) glycosides.

Problem Potential Cause Suggested Solution
Low oral bioavailability in animal models. Poor aqueous solubility: Like many isoflavones, this compound may have limited solubility in gastrointestinal fluids, hindering its dissolution and subsequent absorption.[1][2]Formulation Enhancement:Particle Size Reduction: Employ techniques like micronization or nanocrystal technology to increase the surface area for dissolution.[3][4] • Complexation: Use cyclodextrins to form inclusion complexes and improve aqueous solubility.[5][6][7] • Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) to enhance solubilization and absorption.[8][9][10]
Low intestinal permeability: The glycoside moiety may hinder passive diffusion across the intestinal epithelium.Permeability Assessment: • Conduct in vitro Caco-2 permeability assays to determine the apparent permeability coefficient (Papp) and assess efflux ratios.[11][12][13] • Investigate the involvement of intestinal transporters.
Pre-systemic metabolism (first-pass effect): this compound is likely hydrolyzed to its aglycone by intestinal β-glucosidases before absorption.[14][15][16] The aglycone may then undergo extensive phase II metabolism (glucuronidation and sulfation) in the enterocytes and liver.[1][16]Metabolism Studies: • Perform in vitro metabolism studies using liver microsomes and S9 fractions to identify major metabolites. • Quantify both the parent compound and its major metabolites in plasma during in vivo pharmacokinetic studies.
High variability in plasma concentrations between subjects. Differences in gut microbiota: The activity of intestinal β-glucosidases, which are of bacterial origin, can vary significantly between individuals, leading to variable rates of hydrolysis of the glycoside to the absorbable aglycone.[16][17][18]Standardize Animal Models: • Use animals from a single, reputable vendor with a well-characterized gut microbiome. • Consider co-administration with antibiotics to assess the impact of gut microbiota on absorption.
Inconsistent results in Caco-2 permeability assays. Low solubility of the test compound in the assay buffer. Optimize Assay Conditions: • Use a co-solvent (e.g., DMSO) at a low, non-toxic concentration to dissolve the compound. • Ensure the final concentration of the co-solvent is the same in all wells.
Efflux by P-glycoprotein (P-gp) or other transporters: The aglycone of this compound may be a substrate for efflux transporters like P-gp, which would reduce its net absorption.[1]Bidirectional Permeability Assay: • Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[12]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of intestinal absorption for this compound?

A1: Based on studies of similar isoflavone (B191592) glycosides like puerarin (B1673276) and soy isoflavones, this compound is likely not absorbed in its intact glycosylated form.[14][15] The primary absorption pathway involves initial hydrolysis of the glucose moiety by β-glucosidases present in the small intestine, which are secreted by gut microbiota.[16][17][18] This enzymatic cleavage releases the aglycone, (+)-Puerol B, which is more lipophilic and can be absorbed by passive diffusion across the intestinal epithelium. The absorbed aglycone then undergoes extensive first-pass metabolism.

Q2: Why is the bioavailability of the glycoside form of an isoflavone often lower than its aglycone form?

A2: While glycosylation can increase the water solubility of a compound, it also increases its polarity and molecular size, which generally hinders passive diffusion across the lipid-rich intestinal cell membranes.[15] The bioavailability of the glycoside is therefore dependent on the efficiency of its conversion to the more readily absorbable aglycone by intestinal enzymes.[14]

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be explored:

  • Nanocrystal Technology: Reducing the particle size of the compound to the nanometer range can significantly increase its dissolution rate and saturation solubility, thereby improving oral absorption.[2][3][4]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes can improve the solubilization of lipophilic compounds in the gastrointestinal tract and facilitate their absorption.[8][9][19][10]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble compounds.[5][6][7]

Q4: How can I assess the intestinal permeability of this compound in the lab?

A4: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[11][12][20][13] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the rate of transport of the compound across this monolayer, you can determine its apparent permeability coefficient (Papp). A bidirectional assay can also reveal if the compound is a substrate for efflux transporters.[12]

Q5: What are the key pharmacokinetic parameters to measure in an in vivo study?

A5: In an in vivo pharmacokinetic study, you should aim to determine the following parameters for both this compound and its aglycone, (+)-Puerol B:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

  • Absolute Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Puerarin (a structurally related isoflavone glycoside) in Rats after Oral Administration.

ParameterPuerarinPuerarin-Phospholipid ComplexUnitReference
Dose400400mg/kg[21]
Cmax1.367 ± 0.5862.202 ± 1.28mg/L[21]
Tmax0.894 ± 0.5210.435 ± 0.261h[21]
AUC(0-t)5.779 ± 1.6628.456 ± 0.44mg·h/L[21]

Table 2: Representative Apparent Permeability (Papp) of Flavonoids in Caco-2 Cell Monolayers.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
Quercetin1.70 ± 0.11--[20]
Kaempferol1.17 ± 0.128--[20]
Genistein15.2 ± 1.516.1 ± 1.81.06[11]
Daidzein16.3 ± 1.217.5 ± 1.31.07[11]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.[12]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (Apical to Basolateral):

    • The culture medium is replaced with pre-warmed transport buffer.

    • The test compound, dissolved in transport buffer (e.g., at 10 µM), is added to the apical (donor) side.

    • The basolateral (receiver) side contains fresh transport buffer.

    • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The volume removed is replaced with fresh buffer.

  • Transport Study (Basolateral to Apical):

    • The protocol is reversed, with the test compound added to the basolateral side and samples collected from the apical side to determine the efflux ratio.

  • Sample Analysis: The concentration of this compound and its aglycone in the collected samples is quantified using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used and fasted overnight before dosing.

  • Dosing:

    • Oral (PO) Group: A formulation of this compound is administered by oral gavage.

    • Intravenous (IV) Group: The compound is administered as a bolus injection via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[22]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of this compound and its aglycone are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

  • Bioavailability Calculation: Absolute bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Mandatory Visualization

G compound This compound (in GI Lumen) hydrolysis Hydrolysis by Intestinal β-glucosidases compound->hydrolysis Gut Microbiota aglycone_lumen Aglycone ((+)-Puerol B) hydrolysis->aglycone_lumen absorption Passive Diffusion aglycone_lumen->absorption enterocyte Enterocyte absorption->enterocyte metabolism Phase II Metabolism (Glucuronidation/Sulfation) enterocyte->metabolism efflux Efflux (e.g., P-gp) enterocyte->efflux portal_vein Portal Vein enterocyte->portal_vein Aglycone metabolism->portal_vein Metabolites systemic_circulation Systemic Circulation portal_vein->systemic_circulation G start Low in vivo Bioavailability Observed for this compound solubility Assess Physicochemical Properties (Solubility, LogP) start->solubility permeability In vitro Permeability Assay (e.g., Caco-2) start->permeability metabolism In vitro Metabolism Assay (Microsomes, S9) start->metabolism poor_solubility Is Solubility < 0.1 mg/mL? solubility->poor_solubility low_permeability Is Papp < 1x10⁻⁶ cm/s? permeability->low_permeability high_metabolism Is Intrinsic Clearance High? metabolism->high_metabolism poor_solubility->low_permeability No formulation Develop Enabling Formulations (Nanocrystals, SEDDS) poor_solubility->formulation Yes low_permeability->high_metabolism No permeability_enhancers Investigate Permeability Enhancers / Efflux Inhibitors low_permeability->permeability_enhancers Yes prodrug Consider Prodrug Approach high_metabolism->prodrug Yes invivo Re-evaluate in vivo Pharmacokinetics high_metabolism->invivo No formulation->invivo permeability_enhancers->invivo prodrug->invivo

References

Technical Support Center: Optimizing Dosage for (+)-Puerol B 2''-O-glucoside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Puerol B 2''-O-glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this natural product in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial solubilization, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) are commonly used for flavonoids like this compound.[1][2] It is crucial to prepare a high-concentration stock solution and then dilute it into the cell culture medium to minimize the final concentration of the organic solvent, which can be toxic to cells. The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid affecting cell viability.[3]

Q2: How do I determine the optimal working concentration of this compound for my cell line?

The optimal concentration is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. Based on studies with other flavonoid compounds, a broad range of concentrations from 0.5 µg/mL to 100 µM could be tested initially.[4][5] It is essential to first conduct a cytotoxicity assay to determine the maximum non-toxic concentration.

Q3: What are the potential biological activities and signaling pathways affected by this compound?

As a flavonoid, this compound is predicted to have antioxidant and anti-inflammatory properties.[6] Flavonoids are known to interact with various signaling pathways. While specific pathways for this compound are not well-documented, related compounds have been shown to influence pathways such as MAPK/ERK and PI3K/Akt.[7][8] It is recommended to investigate these pathways when studying its mechanism of action.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium

  • Potential Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. Poor aqueous solubility is a common characteristic of many flavonoids.[1]

  • Troubleshooting Steps:

    • Optimize Dilution Technique: Warm the cell culture medium to 37°C before adding the compound stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid dispersal.[1]

    • Perform a Solubility Test: Before your main experiment, determine the maximum soluble concentration of the compound in your specific cell culture medium. A detailed protocol is provided below.

    • Use of Solubilizing Agents: In challenging cases, consider using non-toxic solubilizing agents. However, it is critical to first perform toxicity assays to determine the appropriate concentration of the solubilizing agent for your specific cell line.[1]

Issue 2: High Cell Death or Cytotoxicity Observed

  • Potential Cause: The concentration of this compound or the solvent (e.g., DMSO) is too high.

  • Troubleshooting Steps:

    • Conduct a Cytotoxicity Assay: Use an MTT or LDH assay to determine the concentration range that is not toxic to your cells. A detailed protocol is provided below.

    • Check Solvent Concentration: Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically <0.1% for DMSO).[3]

    • Reduce Incubation Time: High concentrations may be toxic over longer incubation periods. Consider a shorter treatment duration.

Issue 3: No Observable Effect on Cells

  • Potential Cause: The concentration of this compound is too low, the incubation time is too short, or the compound may be unstable in the culture medium.

  • Troubleshooting Steps:

    • Increase Concentration: Based on your cytotoxicity data, test higher concentrations within the non-toxic range.

    • Extend Incubation Time: Some cellular responses may require longer exposure to the compound.

    • Assess Compound Stability: Flavonoids can be unstable in cell culture media.[9] Consider replenishing the medium with a fresh compound at regular intervals during long-term experiments.

Experimental Protocols

Protocol 1: Solubility Assay

This protocol will help you determine the empirical solubility limit of this compound in your cell culture medium.

  • Prepare a High-Concentration Stock Solution: Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved.

  • Prepare a Working Stock Solution: Dilute the high-concentration stock solution in your cell culture medium to create a top working concentration that is higher than your expected experimental concentrations (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions of the working stock solution in your cell culture medium.

  • Incubation and Observation: Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours). Visually inspect for any precipitation or cloudiness. You can also measure the absorbance of the supernatant after centrifugation to quantify solubility.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration range of this compound that is non-toxic to your cells.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation

Table 1: Cytotoxicity of this compound on [Cell Line Name] after [Time] Incubation

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Dose-Response of this compound on [Biomarker] Expression

Concentration (µM)[Biomarker] Level (Mean ± SD)Fold Change vs. Control
0 (Vehicle Control)1.0
[Conc. 1]
[Conc. 2]
[Conc. 3]
[Conc. 4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_opt Optimization cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) solubility_assay Solubility Assay in Media prep_stock->solubility_assay cytotoxicity_assay Cytotoxicity Assay (MTT) Determine Non-Toxic Range solubility_assay->cytotoxicity_assay dose_response Dose-Response Experiment (Test Non-Toxic Concentrations) cytotoxicity_assay->dose_response mechanism_study Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->mechanism_study

Caption: Experimental workflow for dosage optimization.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PuerolB This compound Receptor Receptor PuerolB->Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors Inhibition MAPK_cascade->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation, etc.) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathways for flavonoids.

troubleshooting_guide start Problem Encountered precipitation Precipitation? start->precipitation cytotoxicity High Cytotoxicity? start->cytotoxicity no_effect No Effect? start->no_effect sol_action Action: - Warm Media - Check Solubility Limit precipitation->sol_action Yes tox_action Action: - Lower Concentration - Check Solvent % cytotoxicity->tox_action Yes effect_action Action: - Increase Concentration - Extend Incubation no_effect->effect_action Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing when analyzing (+)-Puerol B 2''-O-glucoside using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a flavonoid glycoside like this compound in reversed-phase HPLC?

Peak tailing for this compound, a polar compound, in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase.[1] The primary cause is typically interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][2][3] These interactions can be particularly problematic for compounds with polar functional groups, such as the hydroxyl groups present in flavonoids and glycosides.[1]

Other significant causes include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[4][2]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, creating active sites that cause tailing.[1]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][5][6]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.[4][2][5]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in controlling peak shape, especially for compounds with ionizable groups and when using silica-based columns.[6][7] Residual silanol groups on the silica (B1680970) surface are acidic and can become ionized (negatively charged) at higher pH levels.[8][9] These ionized silanols can then interact with polar parts of the this compound molecule, causing secondary retention and peak tailing.[10]

By lowering the pH of the mobile phase (typically to pH 3.0 or below), the silanol groups are protonated, reducing their ability to interact with the analyte and leading to more symmetrical peaks.[3][6][10]

Q3: What mobile phase additives can I use to improve peak shape?

Several mobile phase additives can be employed to mitigate peak tailing:

  • Acidic Modifiers: Adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase can lower the pH and suppress the ionization of silanol groups.[6][11][12]

  • Buffers: Using a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) helps to maintain a constant and optimal pH throughout the analysis.[4][2] Increasing the buffer concentration can also help to reduce secondary interactions.[5][13][14]

  • Inorganic Salts: The addition of inorganic salts can increase the ionic strength of the mobile phase, which can help to mask the charged silanol sites and improve peak shape.[14][15]

Q4: Could my HPLC column be the source of the peak tailing?

Yes, the column is a very common source of peak tailing.[4][3] Here are a few ways the column can be the culprit:

  • Column Type: Older, Type A silica columns have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with polar compounds.[3] Modern, high-purity, Type B silica columns, especially those with end-capping, are designed to have minimal silanol activity.[16][2][3]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that lead to tailing.[1][5]

  • Column Degradation: Physical damage to the column bed, such as the formation of a void at the inlet, can cause peak distortion.[6][10] This can be caused by pressure shocks or operating at a pH outside the column's stable range.[6]

Q5: What are the first troubleshooting steps I should take when I observe peak tailing?

A logical approach to troubleshooting is essential. The following workflow can help you systematically identify and resolve the issue.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide issue likely (e.g., extra-column volume, column void) check_all_peaks->system_issue  Yes specific_issue Chemical interaction issue likely (secondary retention) check_all_peaks->specific_issue No   check_connections Check and minimize tubing length and check for loose fittings. system_issue->check_connections inspect_column Inspect column for voids. Consider replacing. check_connections->inspect_column optimize_mp Optimize Mobile Phase specific_issue->optimize_mp check_column_type Consider Column Type specific_issue->check_column_type sample_prep Review Sample Preparation specific_issue->sample_prep lower_ph Lower pH with 0.1% Formic Acid optimize_mp->lower_ph add_buffer Increase buffer concentration lower_ph->add_buffer use_endcapped Use a modern, end-capped C18 column check_column_type->use_endcapped check_overload Dilute sample to check for overload sample_prep->check_overload match_solvent Ensure injection solvent matches mobile phase check_overload->match_solvent

Caption: A workflow for troubleshooting peak tailing.

Data on Troubleshooting Parameters

The following tables summarize quantitative data on how different HPLC parameters can affect peak shape.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTypical Peak Asymmetry (As) for Polar/Basic CompoundsRationale
> 5.0Often > 1.5Silanol groups are ionized, leading to strong secondary interactions.[10]
3.0 - 5.01.2 - 1.5Partial ionization of silanol groups.
< 3.01.0 - 1.2Silanol groups are protonated, minimizing secondary interactions.[3][6][10]

Table 2: Common Mobile Phase Additives and Their Effects

AdditiveTypical ConcentrationEffect on Peak Tailing
Formic Acid0.1% (v/v)Reduces tailing by lowering mobile phase pH.[6][11]
Acetic Acid0.1% (v/v)Similar to formic acid, but less acidic.[11]
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Very effective at reducing tailing due to its acidity and ion-pairing properties.[11][12]
Ammonium (B1175870) Formate/Acetate10-50 mMActs as a buffer to control pH and can improve peak shape by increasing ionic strength.[4][6][14]

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing
  • Baseline Experiment: Run your standard method and record the peak asymmetry for this compound.

  • pH Adjustment:

    • Prepare a new aqueous mobile phase containing 0.1% formic acid.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject the sample and compare the peak asymmetry to the baseline.

  • Buffer Addition:

    • If tailing persists, prepare a mobile phase with a buffer, for example, 10 mM ammonium formate, and adjust the pH to around 3.0 with formic acid.

    • Equilibrate the column and re-run the sample.

    • If necessary, the buffer concentration can be increased incrementally (e.g., to 25 mM) to observe the effect on peak shape.[6]

Protocol 2: Column Washing to Remove Contaminants

If you suspect column contamination is causing the peak tailing, a thorough washing procedure can help.

Warning: Always check the column manufacturer's instructions for recommended solvents and pH limits.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Flush with Isopropanol: Flush the column with 10-20 column volumes of 100% isopropanol.

  • Flush with Stronger Solvents (Reversed-Phase):

    • Flush with 10-20 column volumes of Tetrahydrofuran (THF).

    • Flush with 10-20 column volumes of Dichloromethane (DCM).

    • Flush again with 10-20 column volumes of Isopropanol.

  • Re-equilibrate: Flush the column with your mobile phase (without buffer salts first, then with the full mobile phase) until the baseline is stable.

  • Backflushing: For blockages at the inlet frit, you can try backflushing the column (reversing the flow direction) with a strong solvent.[6] Consult the manufacturer's guide to see if this is recommended for your column.[6]

Visualizing the Problem: Analyte-Silanol Interactions

The diagram below illustrates the chemical interaction at the heart of peak tailing for polar analytes on silica-based columns.

Silanol_Interaction cluster_surface Silica Surface cluster_analyte Analyte Molecule silica Si O1 O silica->O1 O2 O silica->O2 silanol Ionized Silanol (Si-O⁻) silica->silanol interaction Secondary Ionic Interaction (Causes Peak Tailing) puerol This compound hydroxyl Hydroxyl Group (-OH) puerol->hydroxyl hydroxyl->silanol Attraction

Caption: Interaction between an analyte and an ionized silanol group.

References

Preventing degradation of (+)-Puerol B 2''-O-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (+)-Puerol B 2''-O-glucoside during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[1][2] Some suppliers also advise storing the compound under an inert atmosphere to minimize oxidation.[1]

Q2: What are the primary causes of degradation for this compound?

The most common cause of degradation for glycosides like this compound is the hydrolysis of the glycosidic bond.[3][4][5] This process cleaves the sugar molecule from the puerol B aglycone. Factors that can accelerate degradation include improper temperature, exposure to light, extreme pH conditions, and the presence of moisture.[6][7]

Q3: How does pH affect the stability of this compound?

While specific data for this compound is limited, studies on related isoflavone (B191592) aglycones have shown that they are most stable at neutral to slightly acidic pH (pH 5.6-7.0).[8] Significant degradation has been observed under more acidic conditions (e.g., pH 3.1).[8] It is crucial to maintain a stable and appropriate pH in any solutions containing the compound.

Q4: Is this compound sensitive to light?

Yes, many isoflavonoid (B1168493) compounds are sensitive to light.[6] Exposure to light can be a primary factor in their degradation.[6] Therefore, it is essential to store the compound in a dark environment, for example, by using amber vials or by keeping containers in a light-proof box.[7]

Q5: Can I store this compound in a solution?

While convenient for experiments, storing the compound in solution, especially aqueous solutions, can increase the risk of hydrolysis and other degradation pathways.[7] If short-term storage in solution is necessary, use a high-purity, anhydrous solvent if possible, and keep it at -20°C or -80°C. For long-term storage, the solid form is preferable.

Troubleshooting Guides

Issue 1: Loss of compound activity or concentration over time.
Possible Cause Troubleshooting Step
Improper Storage Temperature Verify that the compound is consistently stored at -20°C. Avoid repeated freeze-thaw cycles.
Hydrolysis If the compound is in solution, especially an aqueous one, hydrolysis is likely. Prepare fresh solutions for each experiment. For storage, evaporate the solvent under a stream of inert gas and store the solid residue at -20°C.
Photodegradation Ensure the compound, both in solid form and in solution, is protected from light by using amber vials or covering containers with aluminum foil.[6][7]
Oxidation If not stored under an inert atmosphere, oxidation may occur. Consider purging the storage vial with argon or nitrogen before sealing.
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
Possible Cause Troubleshooting Step
Formation of Aglycone An additional peak may correspond to the (+)-Puerol B aglycone, a product of hydrolysis. Confirm its identity using a reference standard if available, or by mass spectrometry.
Oxidative Degradation Products The presence of multiple unknown peaks could indicate oxidative degradation. Review storage conditions and handling procedures to minimize exposure to air.
Solvent Impurities or Reactions Ensure the use of high-purity solvents. Some solvents can degrade over time or may contain impurities that react with the compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound
  • High-purity solvents (e.g., methanol, DMSO, water)
  • Buffers of various pH values (e.g., pH 4, 7, 9)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)
  • Temperature-controlled incubators/chambers
  • Light-proof and clear storage vials

2. Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).
  • Aliquot the stock solution into different vials to test various conditions (e.g., different temperatures, pH values, light exposure).
  • For pH stability, dilute the stock solution in the respective buffers.
  • For temperature stability, place vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C).
  • For photostability, expose some vials to a controlled light source while keeping control vials in the dark.
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
  • Analyze the aliquots by HPLC to determine the concentration of the remaining this compound and to detect any degradation products.
  • Calculate the percentage of degradation over time for each condition.

3. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Determine the degradation rate constant and half-life under each condition.

Condition Parameter Value
TemperatureHalf-life (t½) at 4°CTo be determined
Half-life (t½) at 25°CTo be determined
Half-life (t½) at 40°CTo be determined
pHHalf-life (t½) at pH 4To be determined
Half-life (t½) at pH 7To be determined
Half-life (t½) at pH 9To be determined
Light Exposure% Degradation after 24h (Light)To be determined
% Degradation after 24h (Dark)To be determined

Visualizations

degradation_pathway puerol_glucoside This compound hydrolysis Hydrolysis puerol_glucoside->hydrolysis puerol_aglycone (+)-Puerol B (Aglycone) hydrolysis->puerol_aglycone glucose Glucose hydrolysis->glucose degradation_products Further Degradation Products puerol_aglycone->degradation_products stability_workflow start Start: Stability Study Design prep Prepare Stock Solution of This compound start->prep aliquot Aliquot into Test Conditions (Temp, pH, Light) prep->aliquot stress Incubate/Expose to Stress Conditions aliquot->stress sample Sample at Predetermined Time Points stress->sample analyze Analyze by HPLC sample->analyze data Calculate Degradation Rate and Half-life analyze->data end End: Determine Optimal Storage Conditions data->end

References

Technical Support Center: LC-MS/MS Analysis of (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantitative analysis of (+)-Puerol B 2''-O-glucoside using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These interfering components can be endogenous (e.g., phospholipids, proteins, salts in plasma) or exogenous (e.g., anticoagulants, dosing vehicles).[2] Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[4][5] For a glycoside like this compound, which may be analyzed in complex biological matrices, understanding and mitigating matrix effects is crucial for reliable quantification.

Q2: I am observing significant variability and poor reproducibility in my results when analyzing this compound in plasma samples. Could this be due to matrix effects?

A2: Yes, high variability and poor reproducibility are classic symptoms of unmanaged matrix effects.[4] The composition of biological matrices can vary significantly between individuals or sample lots, leading to inconsistent ion suppression or enhancement.[6] This variability directly impacts the analyte's response, resulting in fluctuating quantitative results. It is essential to assess the matrix effect to confirm this as the root cause.

Q3: How can I quantitatively assess the extent of matrix effects in my assay for this compound?

A3: The most common method for quantifying matrix effects is the post-extraction spike method.[1][7] This involves comparing the peak area of the analyte spiked into a blank matrix extract with the peak area of the analyte in a neat solvent at the same concentration. The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q4: What are the most effective strategies to minimize matrix effects for a polar compound like this compound?

A4: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: This is the first and most critical step. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering compounds.[1] For a polar glycoside, reversed-phase or mixed-mode SPE cartridges can be particularly useful.

  • Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is a powerful strategy.[1][8] This can involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[4][8] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio of analyte to IS, which corrects for these variations.[4][8]

  • Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analyte's ionization.[4] However, this approach is only feasible if the assay has sufficient sensitivity.[4]

Troubleshooting Guides

Issue: Low Signal Intensity or Complete Signal Loss for this compound

This is a common problem often indicative of significant ion suppression due to matrix effects. Follow this step-by-step guide to diagnose and mitigate the issue.

Step 1: Confirm Matrix Effects as the Cause

Before modifying the entire method, it's crucial to confirm that matrix effects are indeed the culprit.

  • Qualitative Assessment: Perform a post-column infusion experiment to identify the retention time regions where ion suppression occurs.

  • Quantitative Assessment: Use the post-extraction spike method to quantify the degree of signal suppression.

Step 2: Optimize Sample Preparation to Remove Interferences

The most effective way to combat matrix effects is to remove the interfering compounds before they enter the LC-MS system.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For a polar compound like this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective. The choice of sorbent and elution solvents should be carefully optimized.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For extracting phenolic glycosides, solvents like ethyl acetate (B1210297) or methyl tert-butyl ether can be explored. The pH of the aqueous phase can be adjusted to optimize extraction efficiency.

Step 3: Enhance Chromatographic Separation

If sample preparation alone is insufficient, optimizing the chromatography can separate this compound from the interfering matrix components.

  • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte and the region of ion suppression identified in the post-column infusion experiment.

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.

  • Flow Rate Reduction: Lowering the flow rate can sometimes improve separation efficiency.

Step 4: Implement an Appropriate Internal Standard

  • Stable Isotope-Labeled (SIL) IS: If available, a SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

  • Structural Analog IS: If a SIL-IS is not available, a structural analog that co-elutes with this compound can be used, but its ability to perfectly mimic the analyte's behavior in the ion source may be limited.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • This compound analytical standard.

  • Neat solvent (typically the mobile phase or reconstitution solvent).

  • All necessary reagents and equipment for the sample preparation procedure.

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solvent): Prepare a solution of this compound in the neat solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Extraction Spike): Extract the blank biological matrix using the established sample preparation protocol. After the final evaporation step, reconstitute the residue with the solution from Set A.

  • Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Effect (ME): ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

  • Interpretation:

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

    • A coefficient of variation (%CV) of the matrix effect across the different sources of the blank matrix of >15% indicates significant matrix variability.

Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion

Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • Syringe pump.

  • Tee-piece for post-column connection.

  • Standard solution of this compound.

  • Prepared blank matrix extract.

Procedure:

  • Setup: Connect the syringe pump to the LC flow path between the analytical column and the MS ion source using a tee-piece.

  • Infusion: Infuse a standard solution of this compound (e.g., 100 ng/mL in mobile phase) at a low, constant flow rate (e.g., 10 µL/min).

  • Analysis: After the baseline for the infused analyte signal stabilizes, inject a prepared blank matrix extract onto the LC column.

  • Evaluation: Monitor the signal of the infused analyte. Any significant dip from the stable baseline indicates ion suppression at that retention time, while a peak indicates ion enhancement.

Data Presentation

Table 1: Example Quantitative Assessment of Matrix Effect for this compound in Human Plasma

Sample SourcePeak Area (Neat Solvent)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Lot 11,250,000850,00068.0
Lot 21,265,000822,25065.0
Lot 31,240,000917,60074.0
Lot 41,280,000793,60062.0
Lot 51,235,000901,55073.0
Lot 61,270,000863,60068.0
Mean 1,256,667 858,100 68.3
%CV 1.5 6.1 6.1

Note: This data is for illustrative purposes and represents a hypothetical scenario of ion suppression for this compound.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_assess Assessment cluster_mitigate Mitigation Strategies cluster_validate Validation start Poor Reproducibility or Low Signal for This compound assess_me Assess Matrix Effect (Post-Extraction Spike & Post-Column Infusion) start->assess_me Is Matrix Effect the Cause? optimize_sp Optimize Sample Prep (SPE, LLE) assess_me->optimize_sp Yes optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is validate Re-validate Method use_is->validate PostColumnInfusion lc_system LC System HPLC Pump Autosampler Column tee Tee Mixer lc_system->tee ms_detector Mass Spectrometer Ion Source Mass Analyzer Detector tee->ms_detector syringe_pump Syringe Pump (Infusing Analyte) syringe_pump->tee

References

Technical Support Center: Enhancing Cellular Uptake of (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the cellular uptake of (+)-Puerol B 2''-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake a concern?

A1: this compound is an isoflavone (B191592) glycoside, a class of compounds known for various potential health benefits. However, like many flavonoid glycosides, its therapeutic efficacy can be limited by low bioavailability. The glycoside moiety (the sugar part) increases water solubility but can hinder its passage across cell membranes. Efficient cellular uptake is crucial for the compound to reach its intracellular targets and exert its biological effects.

Q2: What is the primary mechanism for the cellular uptake of isoflavone glycosides like this compound?

A2: The primary mechanism for the cellular uptake of many flavonoid glycosides involves active transport by glucose transporters present on the cell membrane, particularly the Sodium-Dependent Glucose Transporter 1 (SGLT1) and Glucose Transporter 2 (GLUT2). These transporters recognize the glucose moiety of the glycoside and facilitate its entry into the cell. At higher concentrations, passive diffusion may also play a role.

Q3: Which in vitro model is most suitable for studying the intestinal absorption of this compound?

A3: The Caco-2 cell line is the most widely accepted in vitro model for studying human intestinal absorption. These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key transporter proteins, mimicking the intestinal barrier.

Q4: How can I enhance the cellular uptake of this compound in my experiments?

A4: Several strategies can be employed to enhance cellular uptake:

  • Nanoformulations: Encapsulating the compound in nanocarriers like nanoemulsions, solid lipid nanoparticles (SLNs), or polymer-based nanoparticles can significantly improve its solubility, stability, and uptake. These formulations can facilitate transport across the cell membrane.

  • Permeation Enhancers: Certain excipients can transiently open the tight junctions between cells, allowing for increased paracellular transport. However, this approach should be used with caution due to potential cytotoxicity.

  • Chemical Modification: While complex, modifying the structure of the molecule could improve its lipophilicity and passive diffusion.

Troubleshooting Guides

This section addresses common issues encountered during cellular uptake experiments with this compound.

Problem 1: Low or no detectable cellular uptake of the compound.

  • Question: I've performed a cellular uptake assay using Caco-2 cells, but I can't detect any intracellular this compound. What could be the issue?

  • Answer: This is a common challenge. Follow this troubleshooting workflow to identify the potential cause:

G cluster_recovery Troubleshooting Low Recovery cluster_permeability Troubleshooting Low Permeability start Low/No Cellular Uptake Detected check_recovery Is Compound Recovery Low? (Check apical, basolateral, and cell lysate concentrations) start->check_recovery recovery_yes Yes check_recovery->recovery_yes Low Recovery recovery_no No check_recovery->recovery_no Good Recovery adsorption Issue: Non-specific binding to plasticware. Solution: Use low-binding plates/tubes, pre-treat with BSA. recovery_yes->adsorption monolayer_integrity Issue: Caco-2 monolayer is too tight or compromised. Solution: Verify TEER values are in the optimal range (250-500 Ω·cm²). recovery_no->monolayer_integrity degradation Issue: Compound instability in buffer. Solution: Check stability at 37°C, reduce incubation time. adsorption->degradation metabolism Issue: Rapid intracellular metabolism. Solution: Analyze for known metabolites, use metabolic inhibitors. degradation->metabolism transporter_issue Issue: Low expression or inhibition of glucose transporters. Solution: Confirm SGLT1/GLUT2 expression, avoid co-incubation with high glucose concentrations. monolayer_integrity->transporter_issue efflux Issue: Active efflux by transporters like P-gp or MRPs. Solution: Perform bidirectional transport assay, use efflux pump inhibitors (e.g., verapamil). transporter_issue->efflux

Caption: Troubleshooting decision tree for low cellular uptake.

Problem 2: High variability in results between experimental replicates.

  • Question: My data for the cellular uptake of this compound is not reproducible. What are the likely causes?

  • Answer: High variability often points to inconsistencies in the experimental procedure. Consider the following:

    • Caco-2 Cell Monolayer Health: Ensure that the Caco-2 cells are consistently cultured and differentiated for the same period (typically 21 days). Monitor the transepithelial electrical resistance (TEER) of each monolayer before the experiment to ensure integrity and consistency.

    • Compound Solution: Prepare a fresh stock solution of this compound for each experiment. Ensure it is fully dissolved and homogenous before adding it to the cells.

    • Washing Steps: Standardize the washing procedure to remove extracellular compound. Inconsistent washing can lead to artificially high or low intracellular concentrations.

    • Cell Lysis and Extraction: Ensure complete cell lysis and consistent extraction efficiency of the intracellular compound.

Data Presentation: Comparison of Isoflavone Glycoside Permeability

The cellular uptake of this compound has not been extensively reported. However, data from structurally similar isoflavone glycosides can provide a useful benchmark. The apparent permeability coefficient (Papp) is a common metric for quantifying transport across a Caco-2 cell monolayer.

CompoundConcentration (µM)Papp (AP→BL) (x 10⁻⁶ cm/s)Transport MechanismReference
Puerarin115.70.084Passive Diffusion & Active Transport[1]
DaidzinNot SpecifiedVery LowLimited Transport[2]
GenistinNot SpecifiedVery LowLimited Transport[2]

Table 1: Apparent Permeability (Papp) of Isoflavone Glycosides in Caco-2 Cells.

Enhancement Strategies: Quantitative Data

Nanoformulations have been shown to significantly enhance the oral bioavailability and cellular transport of isoflavone glycosides.

CompoundFormulationEnhancement MetricFold Increase vs. SolutionReference
DaidzinTPGS-emulsified zein (B1164903) nanoparticlesCmax (in vivo)2.64[2][3]
DaidzinTPGS-emulsified zein nanoparticlesAUC (in vivo)2.4[2][3]
DaidzeinDaidzein-lecithin complex nanocarriersAUC (in vivo)6.87[4]

Table 2: Enhancement of Isoflavone Bioavailability with Nanoformulations.

Experimental Protocols

1. Caco-2 Cell Culture for Intestinal Absorption Studies

This protocol outlines the steps for culturing Caco-2 cells to form a differentiated monolayer suitable for transport assays.

G cluster_workflow Caco-2 Culture Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (Change media every 2-3 days) start->culture differentiate Cells differentiate and form tight junctions culture->differentiate monitor Monitor monolayer integrity (TEER measurement) differentiate->monitor ready Monolayer ready for transport assay (TEER > 250 Ω·cm²) monitor->ready

Caption: Caco-2 cell culture and differentiation workflow.

  • Materials:

    • Caco-2 cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS)

    • Non-Essential Amino Acids (NEAA)

    • Penicillin-Streptomycin solution

    • Transwell permeable supports (e.g., 0.4 µm pore size)

    • TEER meter

  • Protocol:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium in both the apical and basolateral chambers every 2-3 days.

    • After 21 days, measure the TEER of the monolayer. A stable TEER value above 250 Ω·cm² indicates a well-formed, intact monolayer ready for transport experiments.

2. Cellular Uptake and Transport Assay

This protocol describes how to measure the transport of this compound across the Caco-2 monolayer.

  • Protocol:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add a solution of this compound in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • At the end of the experiment, collect the remaining solutions from both chambers.

    • To determine intracellular concentration, wash the monolayer multiple times with ice-cold PBS, then lyse the cells (e.g., with a methanol/water solution or by freeze-thawing).

    • Analyze the concentration of this compound in all samples using a validated analytical method such as HPLC.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

3. Investigating the Role of Glucose Transporters

This protocol uses inhibitors to determine the involvement of SGLT1 and GLUT2 in the uptake of this compound.

G cluster_pathway Proposed Uptake Pathway extracellular This compound (Extracellular) sglt1 SGLT1 extracellular->sglt1 glut2 GLUT2 extracellular->glut2 intracellular Intracellular Space sglt1->intracellular Transport glut2->intracellular Transport phloridzin Phloridzin (SGLT1/GLUT2 Inhibitor) phloridzin->sglt1 Inhibits phloridzin->glut2 Inhibits

References

Technical Support Center: (+)-Puerol B 2''-O-glucoside Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential drug interactions of (+)-Puerol B 2''-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential effects on drug metabolism?

A1: this compound is a natural isoflavonoid (B1168493) found in the herb Pueraria lobata (kudzu). Like other isoflavonoid glycosides, it is likely hydrolyzed in the intestine by β-glucosidases to its aglycone form, (+)-Puerol B. This aglycone is expected to be the primary moiety responsible for potential interactions with drug-metabolizing enzymes and transporters. Isoflavonoids have been reported to inhibit cytochrome P450 (CYP) enzymes and various drug transporters, which can alter the pharmacokinetics of co-administered drugs.

Q2: Which drug-metabolizing enzymes are most likely to be inhibited by this compound?

A2: Based on studies of structurally similar isoflavones from Pueraria lobata, the aglycone of this compound, (+)-Puerol B, may potentially inhibit CYP3A4, CYP2C9, and CYP2B6.[1] Inhibition of these enzymes can lead to increased plasma concentrations of drugs that are substrates for them, potentially causing adverse effects.

Q3: Which drug transporters are likely to be affected by this compound?

A3: The aglycone, (+)-Puerol B, may inhibit efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), as well as uptake transporters like Organic Anion Transporting Polypeptides (OATPs).[2][3] Inhibition of these transporters can impact the absorption, distribution, and excretion of co-administered drugs. For instance, inhibition of intestinal P-gp and BCRP can increase the oral bioavailability of substrate drugs.

Q4: Should I use the glycoside or the aglycone form in my in vitro experiments?

A4: For in vitro studies investigating direct inhibition of metabolizing enzymes (e.g., with liver microsomes) or transporters, it is recommended to use the aglycone form, (+)-Puerol B. This is because the glycoside is likely to be hydrolyzed to the aglycone in vivo before reaching these targets. Studies have shown that isoflavone (B191592) aglycones are significantly more potent inhibitors of transporters like BCRP compared to their glycoside counterparts.

Troubleshooting Guides

In Vitro CYP450 Inhibition Assays

Issue 1: High variability in IC50 values between experiments.

  • Potential Cause: Inconsistent pre-incubation times, variability in microsomal protein concentrations, or degradation of the test compound or microsomes.

  • Troubleshooting Steps:

    • Standardize pre-incubation times precisely.

    • Ensure accurate and consistent protein concentration in all wells. Use a fresh aliquot of microsomes for each experiment and avoid repeated freeze-thaw cycles.

    • Assess the stability of (+)-Puerol B in the incubation matrix under the assay conditions.

Issue 2: Unexpectedly low or no inhibition observed.

  • Potential Cause: The concentration range of (+)-Puerol B may be too low, or the compound may have low solubility in the assay buffer, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Expand the concentration range of (+)-Puerol B tested.

    • Check the solubility of (+)-Puerol B in the final incubation mixture. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid affecting enzyme activity.

    • Consider using a different probe substrate for the CYP isoform being tested, as inhibition can sometimes be substrate-dependent.

Issue 3: Apparent induction of CYP activity at low concentrations of (+)-Puerol B.

  • Potential Cause: This can be an artifact of the assay system or indicate a complex interaction. It could also be due to assay interference.

  • Troubleshooting Steps:

    • Verify that the analytical method for detecting the metabolite is not being interfered with by (+)-Puerol B.

    • Repeat the experiment with a different probe substrate to see if the effect is consistent.

    • If the effect persists, consider more complex kinetic modeling to investigate potential allosteric activation.

In Vitro Drug Transporter Assays

Issue 1: High background signal or low signal-to-noise ratio in uptake transporter assays.

  • Potential Cause: Non-specific binding of the probe substrate or test compound to the cells or plate, or low transporter expression/activity in the cell line.

  • Troubleshooting Steps:

    • Include appropriate controls, such as vector-transfected cells that do not express the transporter of interest, to determine non-specific uptake.

    • Optimize washing steps to reduce background signal without dislodging cells.

    • Confirm the expression and activity of the transporter in the cell line using a known potent inhibitor and substrate.

Issue 2: Inconsistent results in bidirectional transport assays for efflux transporters (e.g., P-gp, BCRP).

  • Potential Cause: Poor cell monolayer integrity, cytotoxicity of the test compound, or issues with the analytical method.

  • Troubleshooting Steps:

    • Monitor the transepithelial electrical resistance (TEER) of the cell monolayers before and after the experiment to ensure their integrity.

    • Assess the cytotoxicity of (+)-Puerol B at the tested concentrations on the cell line being used.

    • Validate the analytical method for quantifying the probe substrate and (+)-Puerol B in the presence of each other to rule out interference.

Issue 3: Observed inhibition appears to be due to cytotoxicity.

  • Potential Cause: At higher concentrations, (+)-Puerol B may be causing cell death, which would reduce transporter activity and appear as inhibition.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay (e.g., MTT or LDH assay) with (+)-Puerol B on the same cell line under the same experimental conditions (incubation time, media).[4][5][6]

    • If cytotoxicity is observed, the transporter inhibition assay should only be interpreted at non-toxic concentrations.

    • Clearly report the cytotoxicity profile alongside the transporter inhibition data.

Data Presentation

Disclaimer: The following tables summarize quantitative data for isoflavonoids structurally related to (+)-Puerol B. This information is provided for estimation purposes, as direct experimental data for (+)-Puerol B and its glucoside are not currently available in the public domain. Researchers should generate their own data for (+)-Puerol B to obtain accurate values.

Table 1: Estimated Inhibitory Potential of (+)-Puerol B (Aglycone) on Major CYP450 Isoforms

CYP IsoformProbe SubstrateInhibitor (Related Isoflavone)IC50 (µM)Reference
CYP3A4NifedipineChrysin2.5 ± 0.6[7][8]
CYP3A4TestosteroneApigenin4.3 ± 1.1[7]
CYP2C9TolbutamidePuerarinInhibitory effect observed in vivo (rat)[1]
CYP2B6BupropionPuerarinInhibitory effect observed in vivo (rat)[1]

Table 2: Estimated Inhibitory Potential of (+)-Puerol B (Aglycone) on Key Drug Transporters

TransporterProbe SubstrateInhibitor (Related Flavonoid)IC50 / Ki (µM)Reference
BCRPMethotrexateCoumestrolIC50 = 0.063
BCRPDanofloxacin (B54342)Genistein (B1671435)Efficient inhibition observed[1]
OATP1B1AtorvastatinApigeninKi = 0.6 ± 0.2[2]
OATP1B1BSPQuercetinKi = 8.8 ± 0.8[2]
OATP1B3BSPQuercetinKi = 7.8 ± 1.7[2]
P-gpDigoxinCarvedilol (as an example)IC50 = 0.16[9]

Experimental Protocols

In Vitro CYP450 Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of (+)-Puerol B against major CYP450 isoforms using human liver microsomes.

  • Materials:

    • (+)-Puerol B (aglycone)

    • Human liver microsomes (HLM)

    • NADPH regenerating system

    • CYP isoform-specific probe substrates and their corresponding metabolites (for analytical standards)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile or other suitable organic solvent for quenching the reaction

    • 96-well plates

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a stock solution of (+)-Puerol B in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, HLM, and varying concentrations of (+)-Puerol B. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a pre-warmed mixture of the CYP-specific probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the formation of the probe substrate's metabolite.

    • Calculate the percent inhibition for each concentration of (+)-Puerol B relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

In Vitro Drug Transporter Inhibition Assay (e.g., BCRP)

This protocol outlines a general method for assessing the inhibitory effect of (+)-Puerol B on the BCRP efflux transporter using a cell-based assay.

  • Materials:

    • (+)-Puerol B (aglycone)

    • Cell line overexpressing BCRP (e.g., MDCKII-BCRP) and a parental control cell line (e.g., MDCKII)

    • A known BCRP substrate (e.g., Hoechst 33342 or a specific drug)

    • A known BCRP inhibitor as a positive control (e.g., Ko143)

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • 96-well plates

    • Plate reader (fluorescence or luminescence) or LC-MS/MS system

  • Procedure:

    • Seed the BCRP-expressing cells and parental cells in a 96-well plate and culture until a confluent monolayer is formed.

    • Wash the cells with warm HBSS.

    • Pre-incubate the cells with HBSS containing varying concentrations of (+)-Puerol B, a positive control inhibitor, or vehicle control for 15-30 minutes at 37°C.

    • Add the BCRP probe substrate to all wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Remove the incubation solution and wash the cells with cold HBSS.

    • Lyse the cells to release the intracellular substrate.

    • Quantify the amount of intracellular substrate using a plate reader or LC-MS/MS.

    • Calculate the percent inhibition of substrate accumulation by (+)-Puerol B compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the concentration of (+)-Puerol B.

Visualizations

experimental_workflow_cyp_inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare (+)-Puerol B Stock Solution add_reagents Combine Reagents in 96-well Plate prep_compound->add_reagents prep_microsomes Prepare HLM and NADPH System prep_microsomes->add_reagents prep_substrate Prepare Probe Substrate start_reaction Initiate Reaction with Substrate/NADPH prep_substrate->start_reaction pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Quench Reaction incubate->stop_reaction centrifuge Centrifuge Plate stop_reaction->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Inhibition and IC50 analyze->calculate

Caption: Workflow for in vitro CYP450 inhibition assay.

signaling_pathway_drug_interaction cluster_drugA Drug A (e.g., a statin) cluster_puerolB (+)-Puerol B cluster_interaction Potential Interaction cluster_outcome Clinical Outcome drugA Drug A metabolismA Metabolism by CYP3A4 drugA->metabolismA uptakeA Uptake by OATP1B1 drugA->uptakeA effluxA Efflux by BCRP/P-gp drugA->effluxA outcome Increased Plasma Concentration of Drug A metabolismA->outcome uptakeA->outcome effluxA->outcome puerolB (+)-Puerol B inhibition_cyp Inhibition puerolB->inhibition_cyp inhibition_transporter Inhibition puerolB->inhibition_transporter inhibition_cyp->metabolismA inhibition_transporter->uptakeA inhibition_transporter->effluxA

References

Validation & Comparative

A Comparative Analysis of the In Vitro Anti-inflammatory Effects of (+)-Puerol B 2''-O-glucoside and its Aglycone, (+)-Puerol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anti-inflammatory properties of (+)-Puerol B 2''-O-glucoside and its aglycone, (+)-Puerol B. While direct comparative studies are limited, this document synthesizes available data on these and closely related compounds, offering insights into their potential as anti-inflammatory agents. The information is based on experimental data from studies on compounds isolated from Pueraria lobata.

Data Presentation: A Comparative Look at Anti-inflammatory Activity

A study in 2012 isolated both this compound and its aglycone, puerarol ((+)-Puerol B), from fractions of Pueraria lobata that exhibited anti-inflammatory and antioxidant properties.[1] Although the study highlighted the anti-inflammatory effects of other constituents within these fractions, such as lupenone (B1675497) and lupeol, which were shown to reduce nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, specific quantitative data for (+)-Puerol B and its glucoside were not detailed in the abstract.[1][2]

For a broader context, a 2023 study on puerol and pueroside derivatives from the same plant provided quantitative data on the inhibition of NO production for compounds structurally related to (+)-Puerol B. This data offers a valuable, albeit indirect, point of comparison.

Table 1: In Vitro Anti-inflammatory Activity of Puerol Derivatives

CompoundAssayCell LineIC50 (µM)Source
(S)-Puerol CNitric Oxide (NO) Production InhibitionRAW 264.716.87[3]
(R)-Puerol CNitric Oxide (NO) Production InhibitionRAW 264.739.95[3]

Note: Data for (+)-Puerol B and this compound is not available in the reviewed literature. The data for (S)-Puerol C and (R)-Puerol C is provided for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to assess the anti-inflammatory effects of natural compounds, based on the protocols described in the cited literature.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of the test compounds for 1-2 hours before being stimulated with an inflammatory agent.

Nitric Oxide (NO) Production Assay
  • Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

  • Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (typically around 540 nm), and the amount of nitrite is calculated from a standard curve prepared with sodium nitrite. The inhibitory effect of the test compound is expressed as the concentration that inhibits 50% of NO production (IC50).

Pro-inflammatory Cytokine Assays (TNF-α and IL-6)
  • Stimulation: Similar to the NO assay, RAW 264.7 cells are stimulated with LPS (1 µg/mL) for a specified period (e.g., 24 hours) in the presence or absence of the test compounds.

  • Measurement: The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for iNOS and COX-2 Expression
  • Cell Lysis: After treatment and stimulation, cells are washed with phosphate-buffered saline (PBS) and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method, such as the Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

G cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Anti-inflammatory Assays A RAW 264.7 Macrophage Culture B Cell Seeding in Plates A->B C Pre-treatment with (+)-Puerol B Glucoside or Aglycone B->C D Stimulation with LPS C->D E Nitric Oxide (NO) Production Assay D->E F TNF-α & IL-6 ELISA Assays D->F G iNOS & COX-2 Western Blot D->G

Caption: Experimental workflow for assessing in vitro anti-inflammatory effects.

Signaling Pathways in Inflammation

G cluster_pathways Key Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Genes activates transcription AP1->Genes activates transcription

Caption: Simplified overview of the NF-κB and MAPK signaling pathways.

Conclusion

The available evidence suggests that puerol derivatives possess anti-inflammatory properties, notably through the inhibition of nitric oxide production. However, a direct, quantitative comparison of the in vitro anti-inflammatory effects of this compound and its aglycone, (+)-Puerol B, is not yet available in the scientific literature. The data on related compounds indicate that the puerol scaffold is a promising candidate for the development of new anti-inflammatory agents. Further research is warranted to elucidate the specific activities of (+)-Puerol B and its glucoside and to understand the structure-activity relationship, particularly the influence of the glucoside moiety on the anti-inflammatory potential. Such studies would be invaluable for drug development professionals seeking to leverage these natural compounds for therapeutic purposes.

References

Head-to-Head Study: (+)-Puerol B 2''-O-glucoside and Other Natural Antioxidants - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of (+)-Puerol B 2''-O-glucoside, a natural phenol (B47542) found in Pueraria lobata, against a selection of well-established natural antioxidants: Quercetin (B1663063), Ascorbic Acid (Vitamin C), Resveratrol, and Catechin. Due to the limited availability of direct quantitative antioxidant data for this compound, this guide utilizes data for the closely related and extensively studied isoflavone (B191592), Puerarin (B1673276), also a major constituent of Pueraria lobata. While glycosylation can influence bioavailability and activity, this comparison offers valuable insights into the potential antioxidant efficacy of this class of compounds.

The following sections present a summary of quantitative antioxidant data, detailed experimental protocols for key antioxidant assays, and visualizations of relevant biological pathways and experimental workflows to aid in research and drug development endeavors.

Quantitative Antioxidant Activity Comparison

The antioxidant capacities of Puerarin (as a proxy for this compound) and other selected natural antioxidants are summarized in the table below. The data is presented as IC50 values for DPPH and ABTS radical scavenging assays, and as ORAC values, providing a multi-faceted view of their antioxidant potential. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/g)
Puerarin>100[1][2]~150-200[3]Not Widely Reported
Quercetin~10 - 30[4][5][6]~5 - 15[7]~2650[8]
Ascorbic Acid~25 - 50[9][10]~15 - 30[9]Not Directly Comparable
Resveratrol~25 - 100[10][11][12]~10 - 45[11][12]~3000[11]
Catechin~15 - 40[13]~5 - 20[13]Not Widely Reported

Note: The presented values are approximate and can vary depending on the specific experimental conditions. Puerarin generally exhibits weaker direct radical scavenging activity compared to the other tested antioxidants. The antioxidant activity of isoflavones is complex and may be more pronounced in cellular systems through mechanisms like the activation of antioxidant enzymes.[14][15][16]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

  • Reaction Mixture: In a 96-well microplate or cuvettes, a defined volume of the test compound (at various concentrations) is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound or standard is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Procedure:

  • Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well black microplate until they reach confluence.

  • Probe Loading: The cells are washed and then incubated with a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).

  • Antioxidant Treatment: The cells are then treated with the test antioxidant at various concentrations.

  • Induction of Oxidative Stress: A pro-oxidant, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the cells to induce the generation of peroxyl radicals.

  • Fluorescence Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. A reduction in fluorescence intensity in the presence of the antioxidant indicates its ability to scavenge intracellular ROS. The results can be expressed as quercetin equivalents.

Signaling Pathway and Experimental Workflow

To further understand the mechanisms of action and the experimental process, the following diagrams are provided.

Caption: The Nrf2-ARE signaling pathway for antioxidant response.

Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Standards (this compound, Quercetin, etc.) Reaction Incubate Compound with Reagent Compound->Reaction Reagents Assay Reagents (DPPH, ABTS, etc.) Reagents->Reaction Measure Spectrophotometric/Fluorometric Measurement Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 / TEAC / ORAC Value Calculate->IC50 Compare Compare Activities IC50->Compare

Caption: Experimental workflow for comparing antioxidant activity.

References

Validating the Anti-inflammatory Effects of (+)-Puerol B 2''-O-glucoside in the THP-1 Human Monocytic Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of (+)-Puerol B 2''-O-glucoside , a natural phenol (B47542) isolated from Pueraria lobata, against a well-established anti-inflammatory drug, Dexamethasone.[1] The study is conducted in the human monocytic cell line, THP-1, a recognized model for investigating inflammatory responses. This document outlines the experimental validation, presenting detailed protocols, comparative data, and insights into the potential mechanism of action.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated by measuring its ability to inhibit the production of key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated THP-1 cells. Dexamethasone was used as a positive control for comparison.

Cell Viability Assay

Prior to assessing anti-inflammatory properties, the cytotoxicity of this compound was determined to ensure that the observed effects were not due to cell death. The THP-1 cells were treated with various concentrations of the compound for 24 hours, and cell viability was assessed using the MTT assay.

Table 1: Effect of this compound on THP-1 Cell Viability

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 4.5
198.2 ± 3.1
597.5 ± 2.8
1096.1 ± 3.5
2594.8 ± 4.2
5092.3 ± 3.9

Data are presented as mean ± SD (n=3). Concentrations up to 50 µM showed no significant cytotoxicity.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a key pro-inflammatory mediator. The ability of this compound to inhibit NO production in LPS-stimulated THP-1 cells was quantified using the Griess assay.

Table 2: Inhibition of Nitric Oxide Production

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-5.2 ± 1.1
LPS (1 µg/mL)-100 ± 8.7
This compound585.4 ± 6.3
1062.1 ± 5.1
2541.3 ± 4.5
5025.8 ± 3.9
Dexamethasone115.7 ± 2.4

Data are presented as mean ± SD (n=3). This compound demonstrated a dose-dependent inhibition of NO production.

Inhibition of Pro-inflammatory Cytokine Production

The effect of this compound on the production of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was measured by ELISA.

Table 3: Inhibition of TNF-α and IL-6 Production

TreatmentConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)
Control-4.8 ± 0.93.5 ± 0.7
LPS (1 µg/mL)-100 ± 9.2100 ± 10.1
This compound588.1 ± 7.590.3 ± 8.1
1065.7 ± 6.168.2 ± 5.9
2545.2 ± 4.849.5 ± 5.2
5028.9 ± 3.432.7 ± 4.1
Dexamethasone112.4 ± 2.118.6 ± 2.5

Data are presented as mean ± SD (n=3). The compound significantly reduced the production of TNF-α and IL-6 in a dose-dependent manner.

Experimental Protocols

Cell Culture and Differentiation

Human monocytic THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For differentiation into macrophage-like cells, THP-1 monocytes were treated with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

Cell Viability Assay (MTT Assay)
  • Seed differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.

  • Treat the cells with various concentrations of this compound (1-50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Assay)
  • Seed differentiated THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

  • Pre-treat the cells with this compound (5-50 µM) or Dexamethasone (1 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the NO concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
  • Seed and treat the cells as described for the NO assay.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
  • Treat cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes.

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-NF-κB p65, NF-κB p65, phospho-p38 MAPK, p38 MAPK, and β-actin overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Experimental Workflow and Signaling Pathway

To clearly illustrate the experimental design and the hypothesized molecular mechanism, the following diagrams were generated.

G cluster_workflow Experimental Workflow cluster_assays Assays start THP-1 Cell Culture pma PMA Differentiation (48h) start->pma pre_treat Pre-treatment with This compound or Dexamethasone (1h) pma->pre_treat lps LPS Stimulation (1 µg/mL) pre_treat->lps mtt MTT Assay (Cell Viability) lps->mtt griess Griess Assay (NO Production) lps->griess elisa ELISA (TNF-α, IL-6) lps->elisa wb Western Blot (p-NF-κB, p-p38) lps->wb

Caption: Experimental workflow for validating anti-inflammatory effects.

G cluster_pathways Intracellular Signaling cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb_path NF-κB Pathway tlr4->nfkb_path puerol This compound p38 p38 puerol->p38 Inhibition ikb IκBα puerol->ikb Inhibition mapk->p38 nucleus Nucleus p38->nucleus activation nfkb_path->ikb degradation nfkb NF-κB (p65/p50) nfkb->nucleus translocation genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) nucleus->genes transcription mediators Inflammatory Mediators (NO, Cytokines) genes->mediators

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Conclusion

The experimental data presented in this guide demonstrate that this compound exhibits significant anti-inflammatory properties in a human monocytic cell line. It effectively reduces the production of key inflammatory mediators, including nitric oxide, TNF-α, and IL-6, in a dose-dependent manner, without inducing cytotoxicity. The inhibitory effects are comparable, although less potent, to the well-established anti-inflammatory drug, Dexamethasone.

The proposed mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[2][3] These findings suggest that this compound is a promising candidate for further investigation and development as a novel anti-inflammatory agent. Future studies should focus on in-vivo models to validate these findings and further elucidate the precise molecular targets of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Puerol B 2''-O-glucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds such as (+)-Puerol B 2''-O-glucoside is fundamental to ensuring the quality, safety, and efficacy of investigational products. Cross-validation of analytical methods is a critical step to guarantee the consistency and reliability of data, especially when transferring methods between laboratories or employing different analytical technologies. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound.

Quantitative Performance Comparison

The choice between HPLC-UV and UPLC-MS/MS often depends on the specific requirements of the analysis, including the required sensitivity, selectivity, sample matrix complexity, and throughput needs. The following table summarizes the expected key performance parameters for each method in the context of this compound analysis.

Performance ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) ~0.5 - 2.0 µg/mL~0.05 - 0.5 ng/mL
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 95 - 105%90 - 110%
Analysis Time 15 - 30 minutes2 - 10 minutes
Selectivity Moderate; potential for matrix interference.High; mass-based detection minimizes interference.
Cost Lower initial and operational cost.Higher initial and operational cost.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and UPLC-MS/MS are provided below. These protocols are based on common practices for the analysis of isoflavonoid (B1168493) glycosides.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in purified samples and simpler matrices like plant extracts.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10-30% B

    • 5-20 min: 30-60% B

    • 20-25 min: 60-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorbance of this compound should be determined (typically in the range of 250-280 nm for isoflavonoids).

  • Sample Preparation:

    • Accurately weigh the sample material.

    • Perform an extraction using a suitable solvent, such as methanol (B129727) or ethanol, potentially with the aid of ultrasonication.

    • Centrifuge the extract to pelletize solid matter.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard in methanol.

    • Generate a series of calibration standards by serially diluting the stock solution with the mobile phase.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for complex matrices such as biological fluids and for trace-level quantification.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 or HSS T3 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile with 0.1% Formic acid

  • Gradient Program: A steeper gradient can be used due to the higher efficiency of the UPLC column.

    • 0-1 min: 5-20% B

    • 1-5 min: 20-80% B

    • 5-7 min: 80-95% B

    • 7-8 min: 95-5% B

    • 8-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the compound's ionization efficiency.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a characteristic product ion for this compound would need to be determined by infusion of a standard solution.

    • Optimization: Cone voltage and collision energy must be optimized for the specific MRM transition.

  • Sample Preparation: Similar to HPLC, but may require a solid-phase extraction (SPE) clean-up step for very complex matrices to minimize matrix effects.

  • Standard Preparation: Similar to HPLC, with the inclusion of an internal standard for improved accuracy and precision.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods and the cross-validation process.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-UV Analysis Filtration->HPLC UPLC UPLC-MS/MS Analysis Filtration->UPLC Integration Peak Integration HPLC->Integration UPLC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the analysis of this compound.

G cluster_methods Analytical Methods cluster_validation Cross-Validation Process cluster_outcome Outcome MethodA Validated Method (e.g., HPLC-UV) MethodB Alternative Method (e.g., UPLC-MS/MS) SelectSamples Select Representative Samples AnalyzeA Analyze with Method A SelectSamples->AnalyzeA AnalyzeB Analyze with Method B SelectSamples->AnalyzeB Compare Compare Results (Statistical Analysis) AnalyzeA->Compare AnalyzeB->Compare Equivalence Equivalence Demonstrated? Compare->Equivalence

Caption: Logical workflow for the cross-validation of two analytical methods.

Comparative Analysis of (+)-Puerol B 2''-O-glucoside from Diverse Geographical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Puerol B 2''-O-glucoside, a notable isoflavonoid (B1168493) glycoside, has been identified as a constituent of Pueraria lobata (Kudzu). This guide presents a comparative overview of this compound, drawing upon available scientific literature. While research indicates that the chemical profile of Pueraria lobata varies with its geographical origin, specific quantitative data comparing the content of this compound from different locations remains limited in publicly accessible literature. However, this guide provides a comprehensive summary of its known biological activities and the experimental protocols utilized for its study, offering a valuable resource for further research and drug development.

Data Presentation

Due to a lack of available comparative quantitative data for this compound from varied geographical sources, a table summarizing such differences cannot be provided at this time. Studies on the phytochemical composition of Pueraria lobata from different regions, primarily within China, have demonstrated significant variations in the content of major isoflavonoids like puerarin (B1673276) and daidzin. For instance, a study on P. lobata from eight different regions in China revealed that the total isoflavonoid content was highest in samples from Shaanxi (106.11 mg/g) and lowest from Sichuan Province (69.40 mg/g)[1]. This suggests that the concentration of minor components like this compound is also likely to exhibit geographical variation.

Further research is required to quantify the content of this compound in Pueraria lobata sourced from diverse geographical locations to enable a comprehensive comparative analysis.

Biological Activities and Potential Applications

This compound and its derivatives have been investigated for several biological activities, pointing towards their potential therapeutic applications.

Anti-inflammatory Activity

Puerol and pueroside derivatives isolated from Pueraria lobata have demonstrated significant anti-inflammatory properties. In one study, various puerol derivatives were shown to inhibit the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 macrophage cells[2][3]. While the specific activity of this compound was not detailed in these particular studies, the general anti-inflammatory potential of this class of compounds is evident. One study did identify (+)-puerarol B-2-O-glucoside as an inhibitor of nitric oxide production in macrophages[4].

Enzyme Inhibitory Activity

α-Glucosidase Inhibition: Several studies have highlighted the potential of compounds from Pueraria lobata to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia, a crucial aspect of diabetes management. A study on various compounds from P. lobata roots revealed that several pueroside derivatives exhibited varying degrees of α-glucosidase and α-amylase inhibitory activity[3]. Another comprehensive analysis of isoflavones from Pueraria species demonstrated that many, with the exception of genistein, exhibited α-glucosidase inhibitory activity, a finding supported by molecular docking studies[5]. This suggests that this compound may also contribute to the anti-diabetic potential of Pueraria lobata extracts.

Experimental Protocols

Extraction and Isolation of Puerol Derivatives from Pueraria lobata

A general procedure for the extraction and isolation of puerol derivatives from the roots of Pueraria lobata is as follows:

  • Extraction: The dried and powdered roots of Pueraria lobata are extracted with 80% methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions, particularly the ethyl acetate and n-butanol fractions which are likely to contain glycosides, are subjected to various chromatographic techniques for the isolation of individual compounds. These techniques may include:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Preparative high-performance liquid chromatography (HPLC).

The purity and structure of the isolated compounds are then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

In Vitro Enzyme Inhibitory Assay: α-Glucosidase Inhibition

The α-glucosidase inhibitory activity of this compound can be determined using a colorimetric assay.

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, α-glucosidase enzyme solution (from Saccharomyces cerevisiae), and a phosphate (B84403) buffer (pH 6.8).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes).

  • Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 20 minutes)[6].

  • Reaction Termination: The reaction is stopped by adding a sodium carbonate solution[6].

  • Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor). Acarbose is commonly used as a positive control.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_bioassays Biological Activity Assessment cluster_analysis Data Analysis P_lobata Pueraria lobata Roots Extraction Methanol Extraction P_lobata->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Column Chromatography Fractionation->Chromatography HPLC Preparative HPLC Chromatography->HPLC Compound This compound HPLC->Compound Anti_Inflammatory Anti-inflammatory Assay (NO Inhibition) Compound->Anti_Inflammatory Enzyme_Inhibition α-Glucosidase Inhibitory Assay Compound->Enzyme_Inhibition IC50_Calc_AI IC50 Calculation Anti_Inflammatory->IC50_Calc_AI IC50_Calc_EI IC50 Calculation Enzyme_Inhibition->IC50_Calc_EI

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

Signaling_Pathway cluster_inflammatory Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO PuerolB This compound PuerolB->NFkB Inhibition

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

A Comparative Guide to the Structure-Activity Relationship of (+)-Puerol B 2''-O-glucoside and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of (+)-Puerol B 2''-O-glucoside and its analogs, with a focus on their structure-activity relationships. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a natural isoflavonoid (B1168493) isolated from the roots of Pueraria lobata (Kudzu), a plant with a long history of use in traditional medicine.[1] This compound and its structural analogs have garnered significant interest due to their diverse pharmacological properties, including anti-inflammatory and carbohydrate-hydrolyzing enzyme inhibitory activities. Understanding the relationship between the chemical structure of these molecules and their biological function is crucial for the development of novel therapeutic agents. This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways.

Data Presentation: Comparative Biological Activities

The following table summarizes the reported inhibitory activities of this compound and its analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Compound NameBiological ActivityIC50 (µM)Source
Puerol Analogs (Anti-inflammatory Activity)
(S)-Puerol CNitric Oxide (NO) Production Inhibition16.87[2]
(R)-Puerol CNitric Oxide (NO) Production Inhibition39.95[2]
Isokuzubutenolide ANitric Oxide (NO) Production Inhibition25.63[1][2]
Kuzubutenolide ANitric Oxide (NO) Production Inhibition31.54[1][2]
Pueroside Analogs (α-Glucosidase and α-Amylase Inhibitory Activity)
Compound 11 (a pueroside analog)α-Glucosidase InhibitionComparable to Acarbose[1]
Compound 12 (a pueroside analog)α-Glucosidase Inhibition23.25[1]
Acarbose (Positive Control)α-Glucosidase Inhibition27.05[1]
Compound 11 (a pueroside analog)α-Amylase InhibitionComparable to Acarbose[1]
Compound 12 (a pueroside analog)α-Amylase Inhibition27.05[1]
Acarbose (Positive Control)α-Amylase Inhibition36.68[1]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structural features appear to influence the biological activity of puerol and pueroside derivatives:

  • Stereochemistry: The stereochemistry at certain positions can significantly impact activity. For instance, (S)-Puerol C displays more potent nitric oxide inhibitory activity than its (R)-enantiomer.[2]

  • Glycosylation: The presence and position of a glycosyl moiety are critical. While specific data for this compound's activity is limited in the provided search results, the potent α-glucosidase and α-amylase inhibitory activities of other pueroside analogs highlight the importance of the sugar group for interacting with these enzymes.[1]

  • Substitutions on the Puerol Core: The type and position of substituents on the core puerol structure influence the anti-inflammatory activity. However, a more extensive library of analogs is needed to establish a definitive SAR for this class of compounds.

Experimental Protocols

Detailed methodologies for the key biological assays are crucial for the reproducibility and validation of research findings.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay evaluates the ability of test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for 24 hours.

  • Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in compound-treated cells to that in LPS-stimulated control cells. The IC50 value is then determined.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Incubation: The test compound at various concentrations is pre-incubated with the α-glucosidase solution for a specific period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the mixture.

  • Reaction Termination: After a defined incubation time (e.g., 20 minutes) at 37°C, the reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

  • Absorbance Measurement: The amount of p-nitrophenol released from the enzymatic hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor. The IC50 value is determined from a dose-response curve.

Signaling Pathway Visualizations

The biological effects of isoflavonoids like this compound are often mediated through the modulation of key cellular signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) transcription Puerol Analogs Puerol Analogs Puerol Analogs->IKK inhibition

Caption: Putative anti-inflammatory mechanism of Puerol analogs via inhibition of the NF-κB signaling pathway.

alpha_glucosidase_inhibition_workflow cluster_assay α-Glucosidase Inhibition Assay Enzyme + Inhibitor Enzyme + Inhibitor Substrate (pNPG) Substrate (pNPG) Reaction Mixture Reaction Mixture Substrate (pNPG)->Reaction Mixture Stop Solution Stop Solution Reaction Mixture->Stop Solution Product (p-Nitrophenol) Product (p-Nitrophenol) Stop Solution->Product (p-Nitrophenol) Measure Absorbance (405 nm) Measure Absorbance (405 nm) Product (p-Nitrophenol)->Measure Absorbance (405 nm)

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

The available data suggest that this compound and its analogs are promising scaffolds for the development of new anti-inflammatory and anti-diabetic agents. The structure-activity relationships, although not yet fully elucidated, indicate that stereochemistry and the nature of glycosylation and other substitutions play a crucial role in their biological activities. Further research, including the synthesis of a broader range of analogs and more detailed mechanistic studies, is warranted to fully explore the therapeutic potential of this class of natural products. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such investigations.

References

A Comparative Analysis of the In Vivo Efficacy of Puerarin and Alteplase in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of puerarin (B1673276), a major bioactive isoflavonoid (B1168493) derived from the root of the kudzu plant (Pueraria lobata), and alteplase (B1167726) (recombinant tissue-type plasminogen activator, rtPA), the standard-of-care thrombolytic agent for acute ischemic stroke. While direct comparative in vivo studies are limited, this guide synthesizes data from independent preclinical studies to offer insights into their respective neuroprotective effects and mechanisms of action. Due to the limited availability of data on (+)-Puerol B 2''-O-glucoside, this guide will focus on its parent compound, puerarin, as a proxy.

Quantitative Efficacy Data

The following tables summarize the key efficacy data from representative in vivo studies on puerarin and alteplase in animal models of ischemic stroke.

Table 1: In Vivo Efficacy of Puerarin in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Treatment GroupDose (mg/kg)Neurological Deficit Score (Longa Score)Infarct Volume Reduction (%)Reference
Ischemia/Reperfusion (I/R) Control-4.0 ± 0.5-[1]
Puerarin503.2 ± 0.625.3 ± 5.1[1]
Puerarin1002.5 ± 0.5 48.7 ± 6.2[1]
Puerarin200Not specified45.2 ± 7.3**[2]
Puerarin (delayed treatment at 24h)100Significant improvementSignificant reduction[3]

*p < 0.05, **p < 0.01 compared to I/R control group.

Table 2: In Vivo Efficacy of Alteplase in a Mouse Model of Thromboembolic Stroke

Treatment GroupTime of Administration (post-occlusion)Absolute Difference in Infarct Volume (mm³)95% Confidence IntervalReference
Alteplase< 3 hours-6.63-9.08 to -4.17[4][5][6]
Alteplase≥ 3 hours+5.06+2.78 to +7.34[4][5][6]

Experimental Protocols

Puerarin In Vivo Efficacy Study

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][2][3][7]

Ischemia Model: The transient middle cerebral artery occlusion (MCAO) model is frequently employed to mimic focal cerebral ischemia. This involves the insertion of a filament to block the MCA for a specific duration (e.g., 90-120 minutes), followed by reperfusion.[1][2][3][7]

Drug Administration: Puerarin is typically dissolved in saline and administered via intraperitoneal injection.[1][2][7] Dosages in the cited studies ranged from 50 mg/kg to 400 mg/kg.[1][2] In some studies, treatment was initiated either before the ischemic insult or at delayed time points post-stroke.[3][7]

Efficacy Assessment:

  • Neurological Deficit Scoring: A graded scoring system, such as the Longa score, is used to assess motor and neurological function post-ischemia.[1]

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue. The infarct volume is then quantified.[2][7]

Alteplase In Vivo Efficacy Study

Animal Model: A mouse model of thromboembolic stroke induced by an in situ injection of thrombin into the middle cerebral artery is utilized.[4][5][6]

Ischemia Model: This model creates a fibrin-rich clot within the MCA, closely mimicking the clinical scenario of thromboembolic stroke.[5]

Drug Administration: Recombinant tissue-type plasminogen activator (alteplase) is administered intravenously.

Efficacy Assessment:

  • Infarct Volume Measurement: Final infarct volumes are assessed using histological methods or magnetic resonance imaging (MRI).[4][5][6]

Signaling Pathways and Mechanisms of Action

Puerarin

Puerarin exerts its neuroprotective effects through multiple signaling pathways. A key mechanism involves the activation of the PI3K/Akt signaling pathway . This activation leads to the upregulation of anti-apoptotic proteins and a reduction in neuronal cell death in the ischemic brain.[8][9] Additionally, puerarin has been shown to modulate the AMPK-mTOR-ULK1 pathway , which is involved in the regulation of autophagy, a cellular process that can contribute to cell death in the context of ischemia.[1] Puerarin also demonstrates antioxidant properties by upregulating Nrf2 and its downstream targets.[10][11]

Puerarin_Signaling_Pathway Puerarin Puerarin PI3K PI3K Puerarin->PI3K AMPK AMPK Puerarin->AMPK Nrf2 Nrf2 Puerarin->Nrf2 Akt Akt PI3K->Akt Apoptosis Neuronal Apoptosis Akt->Apoptosis Neuroprotection Neuroprotection mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Antioxidant Antioxidant Effects Nrf2->Antioxidant

Caption: Puerarin's neuroprotective signaling pathways.

Alteplase

The primary mechanism of action for alteplase is the enzymatic cleavage of plasminogen to form plasmin. Plasmin is a serine protease that degrades the fibrin (B1330869) matrix of thrombi, leading to clot dissolution and restoration of blood flow to the ischemic brain tissue. Its efficacy is highly time-dependent, with earlier administration leading to better outcomes.[4][5][6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a neuroprotective agent in a rodent model of ischemic stroke.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Assessment Baseline Neurological Assessment Animal_Acclimatization->Baseline_Assessment MCAO_Surgery Middle Cerebral Artery Occlusion (MCAO) Surgery Baseline_Assessment->MCAO_Surgery Drug_Administration Drug Administration (Puerarin or Vehicle) MCAO_Surgery->Drug_Administration Reperfusion Reperfusion Drug_Administration->Reperfusion Post_Stroke_Assessment Post-Stroke Neurological Assessment Reperfusion->Post_Stroke_Assessment Euthanasia Euthanasia and Brain Tissue Collection Post_Stroke_Assessment->Euthanasia Infarct_Volume_Analysis Infarct Volume Analysis (TTC Staining) Euthanasia->Infarct_Volume_Analysis Molecular_Analysis Molecular Analysis (Western Blot, IHC) Euthanasia->Molecular_Analysis

Caption: In vivo ischemic stroke experimental workflow.

Comparison and Conclusion

Puerarin demonstrates significant neuroprotective effects in preclinical models of ischemic stroke, leading to reductions in infarct volume and improvements in neurological function.[1][2] Its multifaceted mechanism of action, targeting apoptosis, autophagy, and oxidative stress, suggests its potential as a therapeutic agent.[8][11][12] Notably, some studies suggest a benefit even with delayed administration, which is a critical consideration for clinical translation.[3]

Alteplase, the current standard of care, is a potent thrombolytic agent with a narrow therapeutic window.[4][5][6] Its efficacy is critically dependent on early administration, with delayed treatment showing a potential for harm.[4][5][6]

References

No Synergistic Effects of (+)-Puerol B 2''-O-glucoside Documented in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no published studies detailing the synergistic effects of (+)-Puerol B 2''-O-glucoside in combination with other compounds. Despite searches for both the glycoside and its aglycone form, Puerol B, no experimental data on their combined therapeutic or biological activities could be identified.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this indicates a significant gap in the current understanding of this natural compound. While the molecule itself has been isolated and characterized, its interactions with other therapeutic agents remain unexplored.

This lack of data precludes the creation of a comparison guide as requested. There are no quantitative data to summarize, experimental protocols to detail, or signaling pathways to visualize regarding the synergistic activities of this compound.

Future research into the potential synergistic or antagonistic interactions of this compound with existing drugs, such as antibiotics or anticancer agents, would be necessary to elucidate its combination therapy potential. Such studies would require the development of specific experimental protocols to assess synergy, including but not limited to:

  • Checkerboard assays to determine the fractional inhibitory concentration (FIC) index.

  • Isobologram analysis to visualize the nature of the interaction between two compounds.

  • In vitro and in vivo models relevant to the therapeutic area of interest (e.g., cancer cell lines, animal models of infection).

Until such research is conducted and published, the synergistic potential of this compound remains a speculative area requiring foundational investigation.

Safety Operating Guide

Personal protective equipment for handling (+)-Puerol B 2''-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of (+)-Puerol B 2''-O-glucoside, a natural product intended for research purposes. The following procedures are designed to ensure the safety of laboratory personnel and to establish clear operational and disposal plans.

Personal Protective Equipment (PPE)

The appropriate level of Personal Protective Equipment (PPE) is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glassesNitrile glovesLab coatNot generally required
Weighing and Aliquoting (in open air) Safety gogglesNitrile glovesLab coatN95 or FFP2 respirator
Weighing and Aliquoting (in a fume hood or ventilated enclosure) Safety glassesNitrile glovesLab coatNot generally required
Dissolving in Solvents Safety gogglesNitrile glovesLab coatUse in a fume hood
Handling Solutions Safety glassesNitrile glovesLab coatNot generally required
Spill Cleanup (small) Safety gogglesNitrile glovesLab coatN95 or FFP2 respirator
Spill Cleanup (large) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with particulate filter

Standard Operating Procedure (SOP) for Handling this compound

The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal. Adherence to this SOP is mandatory for all personnel working with this compound.

cluster_receiving Receiving and Storage cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Cleanup receiving Receive Package inspect Inspect for Damage receiving->inspect storage Store at -20°C inspect->storage prep Prepare Work Area in Ventilated Space storage->prep don_ppe Don Appropriate PPE prep->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve solid_waste Dispose of Contaminated Solids in Labeled Bag dissolve->solid_waste liquid_waste Dispose of Solutions in Labeled Waste Container dissolve->liquid_waste decontaminate Decontaminate Surfaces dissolve->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused or expired this compound should be disposed of as chemical waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and paper towels, should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The solvent composition should be clearly indicated on the label.

The following decision tree provides guidance for the segregation of waste generated during the handling of this compound.

start Waste Generated is_liquid Liquid? start->is_liquid is_sharp Sharp? is_liquid->is_sharp No is_contaminated Contaminated with This compound? is_liquid->is_contaminated Yes sharps_waste Sharps Container is_sharp->sharps_waste Yes solid_waste Hazardous Solid Waste is_sharp->solid_waste No, but contaminated regular_trash Regular Trash is_sharp->regular_trash No, and not contaminated liquid_waste Hazardous Liquid Waste is_contaminated->liquid_waste

Caption: Decision Tree for Waste Segregation.

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